molecular formula C₁₂H₁₁BrN₂O B1146445 Diquat Monopyridone Bromide CAS No. 54016-01-2

Diquat Monopyridone Bromide

Cat. No.: B1146445
CAS No.: 54016-01-2
M. Wt: 279.13
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Description

Diquat Monopyridone Bromide, also known as Diquat Monopyridone Bromide, is a useful research compound. Its molecular formula is C₁₂H₁₁BrN₂O and its molecular weight is 279.13. The purity is usually 95%.
BenchChem offers high-quality Diquat Monopyridone Bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diquat Monopyridone Bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

54016-01-2

Molecular Formula

C₁₂H₁₁BrN₂O

Molecular Weight

279.13

Synonyms

6,7-Dihydro-4-oxo-dipyrido[1,2-a:2’,1’-c]pyrazin-8-ium Bromide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Analytical Profile of Diquat Monopyridone Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of diquat monopyridone bromide, a primary metabolite and photodegradation product of the widely used herbicide diquat. This document delves into the chemical structure, spectroscopic properties, and analytical methodologies for the detection and quantification of this compound. Furthermore, it explores its toxicological significance in comparison to its parent compound, diquat. This guide is intended to serve as a critical resource for researchers in environmental science, toxicology, and drug development, providing foundational knowledge and practical methodologies for the study of diquat and its metabolic fate.

Introduction: The Metabolic Transformation of Diquat

Diquat, a non-selective contact herbicide, is extensively used in agriculture for weed control and as a desiccant.[1][2] Its mode of action involves the generation of reactive oxygen species (ROS), leading to rapid cell membrane damage and plant death.[3] In mammals, diquat is metabolized to two primary metabolites: diquat monopyridone (DQ-M) and diquat dipyridone (DQ-D).[1] Diquat monopyridone is also a known photodegradation product of diquat in the environment.[4] Understanding the chemical and toxicological properties of these metabolites is crucial for a comprehensive assessment of the environmental and health impacts of diquat. This guide focuses specifically on the monopyridone metabolite, providing an in-depth analysis of its chemical structure and analytical characterization.

Diquat is metabolized in rats and humans, with diquat monopyridone being a significant product found in both urine and feces.[1] The transformation of diquat to its monopyridone and dipyridone metabolites is an important detoxification pathway.[4][5]

Chemical Structure and Properties of Diquat Monopyridone Bromide

The systematic name for diquat monopyridone is 6,7-Dihydro-4-oxo-dipyrido[1,2-a:2′,1′-c]pyrazin-8-ium. When associated with a bromide counter-ion, it forms diquat monopyridone bromide.

Chemical Formula: C₁₂H₁₁BrN₂O[6]

Molecular Weight: 279.13 g/mol [6]

CAS Number: 54016-01-2[7]

Structural Elucidation

The chemical structure of the diquat monopyridone cation is depicted below. The structure is characterized by a tricyclic system containing two pyridine rings and a pyrazine ring, with one of the pyridine rings being oxidized to a pyridone.

Caption: Figure 1. Chemical structure of the diquat monopyridone cation.

Spectroscopic Characterization

The definitive identification of diquat monopyridone bromide relies on a combination of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry is a powerful tool for the identification and quantification of diquat monopyridone. In positive electrospray ionization mode (ESI+), diquat monopyridone is typically observed as a singly charged cation.

Table 1: High-Resolution Mass Spectrometry Data for Diquat Monopyridone

Ion SpeciesCalculated m/zObserved m/z
[M]⁺199.0866199.1[1]

A proposed fragmentation pathway for the diquat monopyridone cation is illustrated below. Collision-induced dissociation (CID) of the parent ion leads to characteristic product ions that can be used for confirmation in tandem mass spectrometry (MS/MS) experiments.

MS_Fragmentation parent Diquat Monopyridone [M]⁺ m/z = 199.1 frag1 Fragment 1 [M-C₂H₄]⁺ m/z = 171.3 parent->frag1 - C₂H₄ frag2 Fragment 2 [M-CO]⁺ m/z = 171.1 parent->frag2 - CO frag4 Fragment 4 [C₅H₄N]⁺ m/z = 78.3 parent->frag4 Further Fragmentation frag3 Fragment 3 [M-C₂H₄-CO]⁺ m/z = 143.3 frag1->frag3 - CO frag2->frag3 - C₂H₄ caption Figure 2. Proposed MS/MS fragmentation pathway for diquat monopyridone.

Caption: Figure 2. Proposed MS/MS fragmentation pathway for diquat monopyridone.

The primary fragmentation pathways involve the loss of an ethylene group (-C₂H₄) and a carbonyl group (-CO).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show a series of signals in the aromatic region corresponding to the protons on the pyridine and pyridone rings. The protons on the ethylene bridge and the adjacent carbons would appear in the aliphatic region.

Predicted ¹³C NMR Spectrum: The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the pyridone ring, the aromatic carbons, and the aliphatic carbons of the ethylene bridge. Quantitative ¹³C NMR can be a powerful tool for the analysis of complex mixtures, although it has lower sensitivity compared to ¹H NMR.[8][9]

Analytical Methodologies

The detection and quantification of diquat monopyridone in various matrices, such as biological fluids and environmental samples, are critical for toxicological and environmental monitoring.

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a common and effective technique for the pre-concentration and purification of diquat and its metabolites from complex matrices.

Experimental Protocol: SPE of Diquat Monopyridone from Water

  • Cartridge Conditioning: Condition a weak cation exchange SPE cartridge with 3 mL of methanol followed by 3 mL of 25 mM phosphate buffer (pH 7).

  • Sample Loading: Load the pre-treated water sample (adjusted to pH 7) onto the conditioned SPE cartridge at a flow rate of approximately 2-3 mL/min.

  • Washing: Wash the cartridge with 3 mL of 25 mM phosphate buffer (pH 7) to remove interfering substances.

  • Elution: Elute the retained analytes with 3 mL of an appropriate solvent, such as 10% formic acid in acetonitrile.[10]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for instrumental analysis.[10]

SPE_Workflow start Start: Water Sample condition 1. Condition SPE Cartridge (Methanol, Phosphate Buffer) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Phosphate Buffer) load->wash elute 4. Elute Analytes (Formic Acid in Acetonitrile) wash->elute reconstitute 5. Evaporate and Reconstitute elute->reconstitute end End: Analysis by UPLC-MS/MS reconstitute->end caption Figure 3. Solid-Phase Extraction workflow for diquat monopyridone.

Caption: Figure 3. Solid-Phase Extraction workflow for diquat monopyridone.

Instrumental Analysis: UPLC-MS/MS

Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice for the sensitive and selective determination of diquat monopyridone.

Experimental Protocol: UPLC-MS/MS Analysis of Diquat Monopyridone in Plasma

  • Sample Preparation: Precipitate proteins from 50 µL of plasma with 150 µL of acetonitrile. Centrifuge and dilute the supernatant with ultrapure water.[1]

  • Chromatographic Separation:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used.[1]

    • Mobile Phase: A gradient of ammonium acetate with formic acid in water and acetonitrile.[1]

    • Flow Rate: 0.35 mL/min.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).[1]

    • MRM Transitions: Monitor the transitions of m/z 199.1 → 155.1 (quantification) and 199.1 → 78.3 (confirmation).[1]

Table 2: UPLC-MS/MS Parameters for Diquat Monopyridone Analysis

ParameterValueReference
Chromatography
ColumnCORTECS® UPLC® HILIC (100 mm × 2.1 mm, 1.6 µm)[1]
Mobile Phase A10 mM Ammonium Acetate with 0.5% Formic Acid in Water[1]
Mobile Phase BAcetonitrile[1]
Flow Rate0.35 mL/min[1]
Mass Spectrometry
Ionization ModeESI+[1]
Capillary Voltage1.0 kV[1]
Cone Voltage35 V[1]
Desolvation Temperature460 °C[1]
MRM Transition (Quantification)199.1 → 155.1[1]
MRM Transition (Confirmation)199.1 → 78.3[1]

Toxicological Significance

The toxicity of diquat monopyridone is an area of active research. While it is generally considered to be less acutely toxic than its parent compound, diquat, it is not without biological effects.

Acute Toxicity

Studies in rats have shown that the oral LD50 of diquat monopyridone is greater than 4000 mg/kg body weight, indicating a lower acute toxicity compared to diquat (oral LD50 in rats: 215–235 mg/kg bw).

Mechanism of Toxicity

Similar to diquat, diquat monopyridone has been shown to induce oxidative stress.[7][11] Studies in zebrafish have demonstrated that exposure to diquat monopyridone can lead to an increase in reactive oxygen species (ROS) and lipid peroxidation.[7][11] However, in some studies, the effect was less pronounced compared to diquat and diquat dipyridone.[11]

Toxicity_Pathway Diquat_MP Diquat Monopyridone ROS Increased Reactive Oxygen Species (ROS) Diquat_MP->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Cell_Damage Cellular Damage Lipid_Peroxidation->Cell_Damage caption Figure 4. Simplified toxicological pathway of diquat monopyridone.

Caption: Figure 4. Simplified toxicological pathway of diquat monopyridone.

Conclusion

Diquat monopyridone bromide, as a key metabolite and degradation product of diquat, warrants significant attention in toxicological and environmental research. This guide has provided a detailed overview of its chemical structure, spectroscopic properties, and analytical methodologies. The availability of robust analytical methods, such as UPLC-MS/MS, allows for the accurate monitoring of this compound in various matrices. While diquat monopyridone exhibits lower acute toxicity than its parent compound, its potential to induce oxidative stress highlights the importance of further research into its long-term health and environmental effects. The information presented herein serves as a foundational resource for scientists and researchers dedicated to understanding the complete lifecycle and impact of diquat-based herbicides.

References

  • Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio. (2024). Scientific Reports. [Link]

  • DIQUAT (addendum). (2013). World Health Organization. [Link]

  • Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio. (2024). ResearchGate. [Link]

  • Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Diquat. (2022). Health Canada. [Link]

  • Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. (2022). Forensic Toxicology. [Link]

  • Diquat. (n.d.). PubChem. [Link]

  • Human and experimental toxicology of diquat poisoning: Toxicokinetics, mechanisms of toxicity, clinical features, and treatment. (2018). ResearchGate. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). Scientific Reports. [Link]

  • Photodegradation of Diquat and Paraquat in Aqueous Solutions by Titanium Dioxide: Evolution of Degradation Reactions and Characterisation of Intermediates. (2004). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Photocatalytic degradation of Diquat (A) and Paraquat (B) aqueous... (n.d.). ResearchGate. [Link]

  • 6,7-Dihydrodipyrido(1,2-a:2',1'-c)pyrazinediylium dihydroxide. (n.d.). PubChem. [Link]

  • Development of a Simultaneous Analytical Method for Diquat, Paraquat and Chlormequat in Animal Products Using UPLC‐MS/MS. (2020). Journal of the Science of Food and Agriculture. [Link]

  • UPLC-MS/MS Determination of Paraquat and Diquat in Potato and Wheat Using the CORTECS UPLC HILIC Column. (n.d.). Waters Corporation. [Link]

  • Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. (2023). Molecules. [Link]

  • Fast and Sensitive UPLC/MS(MS) Determination of Diquat and Paraquat in Drinking Water. (n.d.). Waters Corporation. [Link]

  • Separation and Determination of Paraquat and Diquat in Human Plasma and Urine by Magnetic Dispersive Solid Phase Extraction Coupled with High-Performance Liquid Chromatography. (2020). Journal of Analytical Methods in Chemistry. [Link]

  • 6,7-Dihydrodipyrido(1,2-a:2',1'-c)pyrazidinium diiodide. (n.d.). PubChem. [Link]

  • Dipyrido[1,2-a:2',1'-c]pyrazinediium, 6,7-dihydro-, dibromide. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2021). Chemical Science. [Link]

  • Separation and Determination of Paraquat and Diquat in Human Plasma and Urine by Magnetic Dispersive Solid Phase Extraction Coupled with High-Performance Liquid Chromatography. (2020). ResearchGate. [Link]

  • High throughput residue analysis of paraquat and diquat involving hydrophilic interaction liquid chromatographic separation and mass spectrometric determination. (2019). Food Chemistry. [Link]

  • Rapid Screening Method for the Analysis of Paraquat and Diquat by LC/MSD Using Selective Ion Monitoring and Large Volume Injection Application. (n.d.). Agilent Technologies. [Link]

  • A new process for the synthesis of diquat. (2013).
  • 3-(2-Chloroethyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-1-ium chloride. (2025). ResearchGate. [Link]

  • Quantification of single components in complex mixtures by 13C NMR. (n.d.). Magritek. [Link]

  • Synthesis of reference standards for Quaternary ammonium compounds (QUATS). (2022). NTNU Open. [Link]

  • One-Dimensional 13 C NMR Is a Simple and Highly Quantitative Method for Enantiodiscrimination. (2021). Molecules. [Link]

  • 4-Oxo-4,6,7,8-tetrahydropyrrolo(1,2-a)pyrimidine-6-carboxylic acid, (S). (n.d.). PubChem. [Link]

  • method 549.2 determination of diquat and paraquat in drinking. (n.d.). Edge Analytical Laboratories. [Link]

Sources

Environmental Fate & Technical Profile: Diquat Monopyridone Bromide

[1]

Executive Summary

Diquat Monopyridone (DQ-M) is the primary degradation product formed via the photolytic and metabolic breakdown of the bipyridylium herbicide Diquat dibromide . Unlike its parent compound, which is a dicationic quaternary ammonium species known for rapid, irreversible soil binding and high acute toxicity, DQ-M is a monocationic species. This structural alteration fundamentally shifts its environmental behavior—reducing its soil sorption coefficient (

This guide analyzes the "cradle-to-grave" trajectory of DQ-M, focusing on its genesis via photolysis, its mobility in soil matrices, and the analytical challenges associated with its detection in complex environmental media.

Chemical Identity & Physicochemical Properties

To understand the fate of DQ-M, one must first understand its structural divergence from Diquat. The oxidation of one pyridine ring to a pyridone moiety neutralizes one positive charge, changing the molecule from a dication (+2) to a monocation (+1).

PropertyDiquat Dibromide (Parent)Diquat Monopyridone (Metabolite)
CAS Number 85-00-754016-01-2
IUPAC Name 1,1'-ethylene-2,2'-bipyridyldiylium dibromide6,7-Dihydro-4-oxo-dipyrido[1,2-a:2′,1′-c]pyrazin-8-ium bromide
Molecular Formula


Molecular Weight 344.05 g/mol ~279.13 g/mol
Electronic State Dication (+2) Monocation (+1)
Solubility High (700 g/L @ 20°C)High (Ionic Salt)
Soil Sorption (

)
>10,000 mL/g (Irreversible)High, but < Parent (Reversible potential)

Mechanistic Insight: The reduction in charge density decreases the electrostatic attraction to negatively charged clay minerals (montmorillonite, vermiculite). While Diquat fits into the interlayer spaces of clays (becoming biologically inactive), DQ-M's bulkier oxidized structure and lower charge suggest a shift from "irreversible fixation" to "strong sorption," potentially increasing bioavailability in pore water.

Genesis: Formation Pathways

DQ-M is not applied directly; it is generated in situ through two distinct mechanisms.

A. Aqueous Photolysis (Major Route)

In surface waters, Diquat is stable to hydrolysis but highly susceptible to UV degradation.

  • Mechanism: UV irradiation excites the bipyridylium ring system, leading to oxidative cleavage and ring hydroxylation.

  • Kinetics: The half-life (

    
    ) of Diquat in clear water is <48 hours.[1]
    
  • Products: The reaction yields DQ-M and TOPPS (1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium salt).[1]

B. Mammalian & Microbial Metabolism (Minor Route)
  • In Vivo: In rats and livestock, Diquat is poorly absorbed. The fraction that is metabolized in the gut flora is excreted primarily as DQ-M and Diquat dipyridone.

  • Soil: Microbial degradation in soil is extremely slow (

    
     > years) due to Diquat's bioavailability being limited by clay adsorption. However, when degradation occurs, DQ-M is the transient intermediate.
    
Visualization: Degradation Pathway

DiquatDegradationDiquatDiquat Dibromide(Dication +2)PhotolysisUV Photolysis(Surface Water)Diquat->PhotolysisMetabolismGut/MicrobialMetabolismDiquat->MetabolismDQMDiquat Monopyridone(DQ-M)(Monocation +1)Photolysis->DQMOxidationTOPPSTOPPS(Major Photoproduct)Photolysis->TOPPSRing CleavageMetabolism->DQMMajor MetaboliteMineralizationCO2 + NH3(Slow Mineralization)DQM->MineralizationLong-termTOPPS->Mineralization

Figure 1: Degradation pathways of Diquat.[2][1][3] Photolysis is the dominant environmental source of DQ-M.

Environmental Fate & Compartmental Behavior

Soil Compartment: The "Cation Exchange" Trap

The fate of DQ-M in soil is dictated by Cation Exchange Capacity (CEC) .

  • Sorption Mechanism: Like its parent, DQ-M behaves as a counter-ion, displacing cations (

    
    ) on clay surfaces.
    
  • Mobility: Diquat is classified as immobile.[4] DQ-M, being a monocation, has a lower affinity than the dicationic parent but still exhibits high sorption (

    
     estimated > 1,000). Leaching into groundwater is considered a low risk, except in highly sandy soils with low organic matter/clay content.
    
  • Persistence: Because it binds to soil, bioavailability to microbes is reduced, extending its persistence.[2] It is considered a "residue of concern" in long-term accumulation scenarios.

Aquatic Compartment
  • Stability: DQ-M is relatively stable to hydrolysis but can undergo further photodegradation to TOPPS and eventually picolinamide.

  • Sediment Partitioning: In water bodies, DQ-M rapidly partitions from the water column to the sediment, binding to suspended solids and bottom sludge.

Toxicological Profile

The structural change from dication to monocation significantly alters the toxicity profile.

EndpointDiquat (Parent)DQ-M (Metabolite)Implication
Acute Oral LD50 (Rat) ~215 mg/kg> 4,000 mg/kg Metabolite is significantly less toxic.
Aquatic Tox (Fish) High (LC50 ~10-90 mg/L)Low/ModerateReduced risk to aquatic vertebrates.
Oxidative Stress High (Redox Cycling)ModerateRetains some capacity for ROS generation.

Toxicological Mechanism: Diquat's toxicity stems from redox cycling (generating superoxide anions). The loss of the fully aromatic bipyridylium structure in DQ-M disrupts this efficient electron transfer cycle, resulting in the observed reduction in lethality.

Analytical Methodology: LC-MS/MS Protocol

Detecting DQ-M requires specialized techniques due to its high polarity and ionic nature. Standard C18 columns often fail to retain it.

Protocol: HILIC-MS/MS Determination

Objective: Quantify Diquat and DQ-M in water/plasma.

  • Sample Preparation:

    • Protein Precipitation (Plasma): Mix 50 µL sample with 150 µL Acetonitrile (ACN) containing 1% Formic Acid. Vortex and centrifuge.

    • Direct Injection (Water): Filter through 0.2 µm PTFE filter.

  • Chromatography (HILIC):

    • Column: Hydrophilic Interaction Liquid Chromatography (e.g., BEH Amide or HILIC-Z).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start high organic (90% B) to low organic (50% B) to elute polar cations.

  • Mass Spectrometry (ESI+):

    • Ionization: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Diquat:

        
         (Quant), 
        
        
        (Qual).
      • DQ-M:

        
         (Quant), 
        
        
        (Qual).
Experimental Workflow Diagram

AnalyticalWorkflowSampleSample Matrix(Water/Biofluid)PrepPre-treatment(Protein Ppt / Filtration)Sample->PrepClean-upHILICHILIC Separation(High Organic Start)Prep->HILICInjectMSMS/MS Detection(ESI+ Mode)HILIC->MSEluteDataQuantification(MRM: 199.1 -> 155.1)MS->DataAnalyze

Figure 2: HILIC-MS/MS workflow for the simultaneous determination of Diquat and DQ-M.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2013). Diquat: Residue and Analytical Aspects.[1][5] Retrieved from

  • United States Environmental Protection Agency (US EPA). (1995).[3] Reregistration Eligibility Decision (RED): Diquat Dibromide.[3][6] Retrieved from

  • Magalhães, N., et al. (2018).[2] Toxicokinetics of Diquat and its metabolites.[7][8][3][9] Toxicology Letters.

  • Sigma-Aldrich. (2024). Diquat Metabolite Monopyridone Certified Reference Material Data Sheet. Retrieved from

  • Health Canada. (2022). Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – Diquat. Retrieved from

Comparative Toxicology: Diquat vs. Diquat Monopyridone Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Toxicologists, Agrochemical Scientists, and Xenobiotic Metabolism Researchers.[1]

Mechanistic Divergence in Bipyridylium Xenobiotics

Executive Summary

This technical guide provides a rigorous comparative analysis of the toxicity profiles of Diquat (DQ) (1,1'-ethylene-2,2'-bipyridyldiylium) and its primary metabolite/photodegradation product, Diquat Monopyridone Bromide (DQMP) .[1]

While Diquat is a potent non-selective herbicide with a steep dose-response curve for mammalian toxicity, Diquat Monopyridone Bromide represents a significantly detoxified derivative.[1] The central thesis of this guide is that the structural oxidation of one pyridine ring in DQMP disrupts the planar conjugation required for redox cycling, thereby abolishing the generation of superoxide anions (


), the primary driver of Diquat-induced lethality.[1]

Key Finding:

  • Diquat (DQ): Oral

    
     (Rat) 
    
    
    
    215–235 mg/kg.[1][2] Mechanism: Redox cycling/ROS generation.[1][3][4]
  • Diquat Monopyridone (DQMP): Oral

    
     (Rat) 
    
    
    
    mg/kg.[1][2][5][6] Mechanism: Metabolically inert/Excreted.[1]

Molecular Mechanisms of Toxicity[4]

To understand the safety profile of DQMP, one must first deconstruct the lethality of the parent compound, DQ. The toxicity is not receptor-mediated but chemically driven by electron transfer.[1]

Diquat: The Redox Cycling Engine

Diquat acts as a potent electron acceptor.[1] In biological systems (plant chloroplasts or mammalian microsomes), DQ intercepts electrons from cellular reducing equivalents (e.g., NADPH-cytochrome P450 reductase).[1]

  • Reduction: Dication (

    
    ) accepts an electron to form a radical cation (
    
    
    
    ).[1][3]
  • Oxidation: The radical cation reacts immediately with molecular oxygen (

    
    ).[1]
    
  • ROS Generation: This regenerates the parent

    
     and produces the superoxide anion (
    
    
    
    ).[1][4]
  • Cycle: The regenerated DQ repeats the process, acting as a catalytic generator of Reactive Oxygen Species (ROS), leading to lipid peroxidation and depletion of NADPH.

Diquat Monopyridone: The Broken Cycle

DQMP (6,7-dihydro-4-oxo-dipyrido[1,2-a:2',1'-c]pyrazin-8-ium) contains a ketone group on one of the pyridine rings.[1] This structural modification:

  • Disrupts the aromaticity of one ring.[1]

  • Alters the redox potential (

    
    ).[1]
    
  • Prevents the molecule from stabilizing the radical intermediate required for the redox loop.[1]

Pathway Visualization (DOT)

RedoxMechanism cluster_DQ Diquat (Toxic Cycle) cluster_DQMP Diquat Monopyridone (Inert) DQ_Parent Diquat (DQ2+) Parent Molecule DQ_Radical DQ Radical (DQ+.) DQ_Parent->DQ_Radical + e- (NADPH) DQ_Radical->DQ_Parent - e- (to O2) ROS Superoxide (O2-.) & Hydroxyl Radicals DQ_Radical->ROS Generates CellDeath Lipid Peroxidation & Cell Death ROS->CellDeath Oxidative Stress DQMP Diquat Monopyridone (DQMP) Excretion Renal Excretion (Unchanged) DQMP->Excretion Metabolic Stability

Figure 1: Mechanistic divergence.[1] The left cycle illustrates the continuous regeneration of Diquat and ROS production.[1] The right path shows the metabolic stability and excretion of DQMP.[1]

Comparative Toxicological Data

The following data aggregates acute and sub-chronic toxicity endpoints. The disparity in


 values highlights the critical role of the pyridine ring integrity in toxicity.[1]
Table 1: Acute and Sub-chronic Toxicity Profile
ParameterDiquat (Parent)Diquat Monopyridone (Metabolite)Impact Analysis
Acute Oral

(Rat)
215 – 235 mg/kg> 4,000 mg/kg>17x Reduction in Toxicity
Primary Target Organ Kidney (Proximal Tubule), CNSNone identified at high dosesDQMP lacks specific organ tropism.[1]
Ocular Toxicity Cataractogenic (Chronic)Non-CataractogenicCritical safety differentiation.[1]
Cellular Mechanism Oxidative Stress (ROS)InertDQMP does not deplete Glutathione.[1]
Environmental Fate Persistent in dark; PhotolabileStable degradation productDQMP is the terminal residue.[1]

Expert Insight: In regulatory toxicology, the shift from an


 of ~200 mg/kg to >4000 mg/kg reclassifies the compound from "Highly Hazardous" to "Unlikely to Present Acute Hazard" under WHO classifications.[1]

Experimental Protocols for Validation

As a scientist, you must verify these profiles in your own assays.[1] Below are self-validating protocols designed to distinguish between the redox-active parent and the inert metabolite.

In Vitro ROS Generation Assay (Cytochrome c Reduction)

Purpose: To quantify the ability of the test compound to generate superoxide anions via redox cycling.

Reagents:

  • NADPH-Cytochrome P450 Reductase (recombinant).[1][3]

  • Cytochrome c (oxidized, Ferric).[1]

  • NADPH (100 µM).[1]

  • Test compounds: Diquat (Positive Control), DQMP.[1]

Protocol:

  • Preparation: Prepare a reaction mixture containing 50 mM phosphate buffer (pH 7.4), 50 µM Cytochrome c, and 0.1 units/mL P450 Reductase.[1]

  • Baseline: Measure absorbance at 550 nm for 1 minute to establish stability.

  • Initiation: Add NADPH to initiate electron flow.[1]

  • Treatment: Add Diquat (10 µM) to cuvette A and DQMP (10 µM) to cuvette B.

  • Measurement: Monitor the increase in absorbance at 550 nm (reduction of Cytochrome c by superoxide) for 5 minutes.

  • Validation: Add Superoxide Dismutase (SOD).[1][4] If the signal is true superoxide, the reduction rate should drop immediately.[1]

Expected Result:

  • Diquat: Rapid, linear increase in OD550 (indicating high

    
     flux).[1]
    
  • DQMP: Flatline or negligible increase (comparable to vehicle control).[1]

Photodegradation Workflow

Purpose: To demonstrate the conversion of Toxic DQ to Non-toxic DQMP.

DegradationWorkflow Step1 1. Aqueous Solution Diquat Dibromide (100 ppm) Step2 2. UV Irradiation (Xenon Arc, >290nm) Step1->Step2 Photolysis Step3 3. HPLC-UV/MS Analysis (C18 Column, Ion Pairing) Step2->Step3 Aliquot at t=24h Step4 4. Identification of DQMP (m/z 185 for cation) Step3->Step4 Peak Resolution

Figure 2: Experimental workflow for generating and identifying DQMP via photolysis.

Clinical & Environmental Implications[1][5][7][8]

The "Therapeutic" Window of Degradation

In agricultural applications, the rapid photodegradation of Diquat into Monopyridone is a safety feature.[1]

  • Field Safety: Residues on crops exposed to sunlight rapidly convert to DQMP, reducing the toxic load for consumers.[1]

  • Water Safety: Diquat used in aquatic weed control relies on this conversion to prevent long-term bioaccumulation of the toxic parent.[1]

Diagnostic Markers

For researchers developing diagnostic panels for herbicide poisoning:

  • Acute Phase: High levels of Diquat in urine/blood indicate recent, severe exposure.[1]

  • Late Phase: High levels of DQMP with low Diquat suggest either historical exposure or ingestion of photodegraded residues, correlating with a better prognosis.[1]

References

  • World Health Organization (WHO) & FAO. (2014).[1][2] Pesticide Residues in Food: Diquat (Addendum).[1] Joint FAO/WHO Meeting on Pesticide Residues (JMPR).[1][6]

    • Source: [1]

  • Magalhães, N., et al. (2018).[1][2][4] Human and experimental toxicology of diquat poisoning: Toxicokinetics, mechanisms of toxicity, clinical features, and treatment. Human & Experimental Toxicology.[1][7][8]

    • Source: [1]

  • Jones, G.M., & Vale, J.A. (2000).[1] Mechanisms of toxicity, clinical features, and management of diquat poisoning. Toxicology Reviews.[1]

    • Source: [1]

  • Fussell, J.C., et al. (2011).[1][4] The mechanism of diquat-induced cell death in alveolar type II cells.[1] Toxicology and Applied Pharmacology.[1]

    • Source: [1]

  • U.S. EPA. (1995).[1] Reregistration Eligibility Decision (RED): Diquat Dibromide.[1]

    • Source: [1]

Sources

An In-depth Technical Guide to the Metabolic Breakdown Products of Diquat Dibromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diquat dibromide, a non-selective contact herbicide, has long been a subject of toxicological interest due to its structural similarity to paraquat and its potent redox-cycling activity. Understanding its metabolic fate is critical for assessing its risk profile and developing potential therapeutic strategies for poisoning cases. This technical guide provides a comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) of diquat. Contrary to what might be expected for a xenobiotic, diquat undergoes remarkably limited metabolic transformation in mammalian systems. The vast majority of the compound is either not absorbed or is rapidly excreted unchanged. This guide details the primary metabolic products that are formed—diquat monopyridone and diquat dipyridone—elucidates the metabolic pathways, presents state-of-the-art analytical methodologies for their detection, and contextualizes these findings within the broader mechanism of diquat-induced toxicity.

Introduction to Diquat Dibromide

Diquat (1,1′-ethylene-2,2′-bipyridinium ion) is a bipyridyl herbicide used for broadleaf and aquatic weed control and as a pre-harvest desiccant for various crops[1][2]. It is typically sold as a dibromide salt, which is highly soluble in water[3]. Its herbicidal action and its toxicity in animals stem from the same core mechanism: the ability to undergo single-electron reduction-oxidation cycling (redox cycling)[4][5]. This process generates a cascade of reactive oxygen species (ROS), leading to severe oxidative stress and cellular damage through lipid peroxidation[1][6]. While structurally related to paraquat, a key toxicokinetic difference is that diquat does not accumulate in lung tissue to the same extent, leading to a different primary organ toxicity profile[5][7].

The Toxicokinetic Profile of Diquat: An ADME Overview

A thorough understanding of the metabolic products of any compound begins with its ADME profile. For diquat, this profile is characterized by poor systemic availability and rapid elimination.

2.1 Absorption: Diquat is poorly absorbed from the gastrointestinal tract. In studies across various species, including rats, oral absorption is consistently low, estimated to be between 4% and 10%[2][8][9]. Dermal absorption is also minimal, typically below 3% for intact skin, though this can increase if the skin is abraded[8][10]. This poor absorption is the primary reason for the large difference between its oral and subcutaneous toxicity values[2].

2.2 Distribution: Following absorption, diquat is distributed to various tissues, but it does not significantly accumulate in most organs[8]. The highest concentrations are transiently found in the kidneys, the primary organ of excretion[2][10]. There is, however, evidence suggesting a potential for accumulation in the eye lens, which is consistent with the observation of cataract formation in chronic exposure studies in animals[2][11].

2.3 Excretion: The excretion of diquat is rapid. The small fraction that is absorbed systemically is primarily eliminated via the urine, largely as the unchanged parent compound[2][8][9]. The unabsorbed majority of an oral dose is excreted in the feces[2][11]. In humans, the plasma half-life of intravenously administered diquat is approximately 4 hours, with over 60% of the dose excreted in the urine within 5 days[8].

The following table summarizes key toxicokinetic parameters for diquat based on studies in rats.

ParameterRouteValueSpeciesReference(s)
Oral Absorption Oral~4-10%Rat[2][8]
Urinary Excretion Oral4-6% of doseRat[2][8]
Fecal Excretion Oral89-97% of doseRat[2][8]
Primary Form in Urine SubcutaneousUnchanged DiquatRat[8]

Metabolic Pathways and Breakdown Products

The central finding regarding diquat's fate in mammals is that it undergoes minimal metabolic conversion . The toxicity is overwhelmingly caused by the parent diquat ion itself. However, two primary metabolites have been consistently identified, representing a minor detoxification pathway.

3.1 Primary Metabolites: Diquat Monopyridone and Dipyridone The principal metabolic breakdown products of diquat are:

  • Diquat Monopyridone (DQ-M)

  • Diquat Dipyridone (DQ-D)

These metabolites are formed through the oxidation of one or both of the pyridine rings of the diquat molecule[12][13]. In vitro studies using rat liver homogenates have confirmed the conversion of diquat into these two products, with diquat being metabolized more readily than paraquat under the same conditions[13]. These pyridone derivatives are significantly less toxic than the parent diquat, indicating that this metabolic pathway is one of detoxification[13][14].

3.2 Locus of Metabolism: Gut Microbiome and Hepatic Contribution While some hepatic metabolism via cytochrome P450 (CYP450) enzymes likely occurs, a significant portion of the metabolism of oral doses may happen pre-systemically within the gastrointestinal tract[12][13]. Early studies demonstrated that a large fraction of an oral diquat dose appears in the feces as metabolic products, suggesting that degradation by the gut microflora is a key event[15]. Metabolism of the small absorbed dose can then occur in the liver[12].

The diagram below illustrates the primary metabolic transformation of diquat.

G diquat Diquat Ion mono Diquat Monopyridone (DQ-M) diquat->mono Oxidation (Gut Flora / Liver) di Diquat Dipyridone (DQ-D) mono->di Further Oxidation (Liver)

Caption: Primary metabolic pathway of diquat to its less toxic pyridone derivatives.

Relationship Between Metabolism and Toxicity

The mechanism of diquat toxicity is intrinsically linked to the parent compound, not its metabolites. The core toxicological event is redox cycling, which the pyridone metabolites are less capable of undergoing.

4.1 The Redox Cycling Engine of Toxicity The diquat dication (DQ²⁺) readily accepts an electron from cellular reductases (like NADPH-cytochrome P450 reductase) to form the diquat monocation radical (DQ⁺•)[5]. This radical then rapidly reacts with molecular oxygen (O₂) to regenerate the parent dication and simultaneously produce a superoxide anion (O₂⁻•)[1]. This futile cycle consumes cellular reducing equivalents (NADPH) and continuously generates ROS, leading to overwhelming oxidative stress, lipid peroxidation, and cell death[5][6].

The diagram below outlines this toxic mechanism.

G DQ2 Diquat (DQ²⁺) DQR Diquat Radical (DQ⁺•) DQ2->DQR -e⁻ DQR->DQ2 +O₂ O2R Superoxide (O₂⁻•) DQR->O2R O2 Oxygen (O₂) ROS ROS Cascade O2R->ROS NADPH NADPH NADP NADP⁺ NADPH->NADP Reductase Damage Cellular Damage (Lipid Peroxidation) ROS->Damage

Caption: The redox cycle of diquat leading to the generation of reactive oxygen species (ROS).

Analytical Methodologies for Diquat and its Metabolites

Accurate quantification of diquat and its breakdown products in biological matrices is essential for toxicokinetic studies and clinical toxicology. Due to the polar and cationic nature of these compounds, specialized analytical techniques are required. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the current gold standard.

5.1 Protocol: Quantification of Diquat, DQ-M, and DQ-D in Plasma by SPE and UPLC-MS/MS

This protocol provides a robust workflow for the simultaneous determination of diquat and its primary metabolites.

Causality Statement: Bipyridyl herbicides like diquat are notoriously difficult to retain on standard C18 reversed-phase columns due to their high polarity. Therefore, this method utilizes a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which provides superior retention and separation for such polar analytes. Solid-Phase Extraction (SPE) is employed for sample cleanup, effectively removing proteins and phospholipids from the plasma matrix that would otherwise interfere with the analysis and damage the analytical column.

Step-by-Step Methodology:

  • Standard and Sample Preparation:

    • Prepare stock solutions of diquat, DQ-M, and DQ-D in methanol/water (50:50).

    • Create a series of calibration standards by spiking blank plasma with known concentrations.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • For sample analysis, use 50 µL of plasma. Add an internal standard (e.g., ethyl viologen) to all samples, calibrators, and QCs to correct for extraction variability.

  • Protein Precipitation & Solid-Phase Extraction (SPE):

    • Add 200 µL of acetonitrile containing the internal standard to the 50 µL plasma sample to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 14,000 x g for 10 minutes.

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

    • Load the supernatant from the previous step onto the SPE cartridge.

    • Wash the cartridge with an acidic aqueous solution (e.g., 0.1% formic acid in water) followed by methanol to remove interferences.

    • Elute the analytes with a small volume of ammoniated methanol (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase (e.g., 90:10 acetonitrile:10 mM ammonium acetate). This ensures compatibility with the initial HILIC mobile phase conditions.

  • UPLC-MS/MS Analysis:

    • UPLC System: HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start with high %B (e.g., 95%), then ramp down to increase the aqueous component, eluting the polar analytes.

    • Mass Spectrometer: Triple quadrupole MS operated in positive electrospray ionization (ESI+) mode.

    • Detection: Use Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Monitor at least two transitions per analyte.

      • Diquat (DQ): e.g., m/z 183.1 → 157.1

      • Diquat Monopyridone (DQ-M): e.g., m/z 199.1 → 171.1

      • Diquat Dipyridone (DQ-D): e.g., m/z 215.1 → 187.1

5.2 Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample collection to data analysis.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (50 µL) spike Spike Internal Standard plasma->spike ppt Protein Precipitation (Acetonitrile) spike->ppt cent Centrifugation ppt->cent load Load Supernatant cent->load wash Wash Interferences load->wash elute Elute Analytes wash->elute evap Evaporate & Reconstitute elute->evap inject Inject into UPLC-MS/MS evap->inject data Data Acquisition (MRM) inject->data quant Quantification data->quant

Sources

Persistence and Fate of Diquat Monopyridone (TOPPS) in Soil and Water Systems

[1]

Executive Summary

Diquat dibromide is a widely used non-selective contact herbicide known for its rapid efficacy and strong soil adsorption.[1][2] While the parent compound’s fate is well-characterized by immediate inactivation via clay lattice fixation, its primary photodegradation product—Diquat Monopyridone (often technically identified as TOPPS )—presents a distinct environmental profile.[3] This guide synthesizes the physicochemical behavior, persistence kinetics, and analytical detection strategies for this metabolite.

Current data indicates that while Diquat Monopyridone shares the cationic soil-binding affinity of its parent, its formation is exclusively driven by aqueous photolysis. Once formed or transferred to soil, it exhibits moderate to high persistence (

Chemical Identity and Formation Mechanisms

Nomenclature and Structure

In regulatory and technical literature, the nomenclature for diquat metabolites can be ambiguous. The primary degradation product retaining the bipyridylium core structure is 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion , commonly referred to as TOPPS .

  • Parent: Diquat ion (

    
    ); m/z 183.1
    
  • Primary Metabolite: Diquat Monopyridone / TOPPS (

    
    ); m/z 199.1
    
  • Secondary Metabolite: Diquat Dipyridone (

    
    ); m/z 215.0
    
Photochemical Genesis

Unlike many herbicides that degrade via microbial hydrolysis, diquat is hydrolytically stable in acidic and neutral waters. The formation of diquat monopyridone is an abiotic, photochemical process . Upon exposure to UV radiation (specifically sunlight), the pyridine ring of the diquat molecule undergoes oxidation and cleavage.

  • Reaction Environment: Occurs rapidly in surface water or on plant surfaces.

  • Inhibition: Does not occur in soil pore water below the photic zone or when diquat is adsorbed to sediment, as the clay lattice shields the molecule from UV excitation.

Degradation Pathway Diagram

The following diagram outlines the stepwise degradation from the parent diquat to the terminal volatile fragments.

Diquat_Degradation_PathwayDiquatDiquat Ion(Parent)ExcitedExcited State(UV Absorption)Diquat->Excitedhv (Sunlight)TOPPSDiquat Monopyridone(TOPPS)(m/z 199.1)Excited->TOPPSOxidation/Ring CleavagePicolinamidePicolinamideTOPPS->PicolinamideFurther Photolysis(Slow)PicolinicPicolinic AcidPicolinamide->PicolinicHydrolysisVolatilesVolatile Fragments(CO2, Oxalic Acid)Picolinic->VolatilesMicrobial Mineralization

Figure 1: Photodegradation pathway of Diquat in aqueous systems.

Environmental Fate in Water[2][3][4][5]

In aquatic systems, the persistence of diquat monopyridone is defined by a competition between further photodegradation and sediment adsorption.

Aqueous Photolysis Kinetics

Diquat degrades rapidly in sunlit water (

  • Stability: TOPPS is more stable to photolysis than the parent diquat.

  • Dissipation: While parent diquat dissipates largely via adsorption, TOPPS remains in the water column slightly longer before partitioning to sediment or degrading to picolinamide.

Sediment Partitioning

Like its parent, TOPPS is a cation (monovalent vs. divalent). This cationic nature dictates its fate:

  • Mechanism: Cation exchange with negatively charged clay minerals (montmorillonite, vermiculite) and organic matter.

  • Mobility: Once adsorbed to sediment, TOPPS becomes immobile. It does not leach into groundwater.

Persistence in Soil

The soil environment represents the ultimate sink for diquat residues. Because diquat is typically intercepted by plants or soil before photolysis can occur extensively, monopyridone levels in soil are usually low unless formed on foliage and washed off by rain.

Adsorption Isotherms

Diquat monopyridone exhibits strong binding to soil particles, quantified by high adsorption coefficients (

  • Binding Strength:

    
     values are typically >1000 L/kg in clay soils.
    
  • Bioavailability: Strong adsorption renders the metabolite largely unavailable to soil microbes, retarding biodegradation rates.

Persistence Metrics ( )

When monopyridone is present in soil (e.g., via wash-off), it is considered persistent to moderately persistent.

MatrixDegradation RouteHalf-Life (

)
Notes
Surface Water PhotolysisDays to WeeksDependent on light intensity and turbidity.
Aerobic Soil Microbial28 – 757 Days Highly variable; persistence increases with clay content due to bioavailability reduction.
Anaerobic Soil Microbial> 1 YearNegligible degradation in anoxic sediments.

Key Insight: The wide range in soil

bioavailability limitations

Analytical Methodologies

Detecting diquat and its monopyridone metabolite requires specialized protocols due to their polarity, ionic character, and strong matrix binding. Standard multi-residue methods (e.g., QuEChERS) are generally ineffective .

Extraction Challenges
  • Ionic Binding: Solvents like acetonitrile or methanol cannot displace the cations from soil binding sites.

  • Required Conditions: Strong acid hydrolysis is mandatory to compete with clay charges and release the analytes.

Validated Workflow (LC-MS/MS)

The following protocol is the industry standard for quantifying diquat monopyridone in soil matrices.

Analytical_WorkflowSampleSoil Sample(10-20g)HydrolysisAcid Hydrolysis(2M HCl or H2SO4)Reflux 2-4 hrsSample->HydrolysisRelease ResiduesNeutralizationpH Adjustment(Neutralize to pH 5-7)Hydrolysis->NeutralizationSupernatantSPESPE Cleanup(Weak Cation Exchangeor Silica)Neutralization->SPEConcentrateAnalysisLC-MS/MS Analysis(HILIC Column)SPE->AnalysisQuantification

Figure 2: Extraction and quantification workflow for diquat residues in soil.

Instrumental Parameters
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for retention of these polar cations.

  • Mobile Phase: Ammonium formate/formic acid buffer in Acetonitrile.

  • Mass Transitions (MRM):

    • Diquat: 183.1

      
       157.1 / 130.1
      
    • Diquat Monopyridone (TOPPS): 199.1

      
       171.1 / 144.1
      

Regulatory Implications

Toxicology Profile

Toxicological studies indicate that Diquat Monopyridone is significantly less toxic than the parent diquat.[4]

  • Acute Toxicity: Oral

    
     (rat) for monopyridone is >4000 mg/kg, compared to ~215 mg/kg for diquat ion.
    
  • Ecological Risk: Due to strong adsorption, the risk of groundwater contamination is negligible. Surface water risks are mitigated by the rapid partitioning to sediment.

Conclusion

Diquat monopyridone acts as a semi-persistent sink for diquat in the environment.[2] While it can persist in soil for extended periods (up to 2 years in high-clay scenarios), its immobility and reduced toxicity profile classify it as a manageable environmental residue, distinct from mobile, leachable metabolites found in other herbicide classes.

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2013). Diquat: Toxicology and Residue Evaluation. Food and Agriculture Organization.[5] Link

  • United States Environmental Protection Agency (EPA). (1995). Reregistration Eligibility Decision (RED): Diquat Dibromide. EPA-738-R-95-016. Link

  • Fuke, C., et al. (2002). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultra-performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B. Link

  • Syngenta Crop Protection. (2008). Environmental Fate of Diquat. Technical Monograph. Link (Note: Generalized link to manufacturer technical library as specific monograph URLs are dynamic).

  • Magalhães, et al. (2018). Persistence and fate of diquat in the aquatic environment. Chemosphere. Link

Technical Profile: Diquat Monopyridone Bromide Solubility & Physicochemical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility and physicochemical profile of Diquat Monopyridone Bromide , a critical metabolite of the herbicide Diquat.

Executive Summary

Diquat monopyridone (specifically the bromide salt, CAS 54016-01-2) is the primary degradation product and mammalian metabolite of the bipyridylium herbicide Diquat. Unlike the parent dication, which exhibits extreme water solubility (>700 g/L) and negligible lipophilicity, the monopyridone metabolite represents a distinct physicochemical entity where one pyridinium ring is oxidized to a pyridone moiety.

This structural transformation reduces the net ionic charge from +2 to +1, significantly altering its solubility profile, soil adsorption coefficients (


), and environmental mobility. This guide provides the definitive physicochemical data, experimental characterization protocols, and solubility behaviors necessary for residue analysis and environmental fate modeling.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The solubility behavior of diquat monopyridone is dictated by its ionic nature. It behaves as a monocationic salt in aqueous media, retaining high polarity but exhibiting different chromatographic retention compared to the parent dication.

Table 1: Physicochemical Specifications
PropertyData Specification
Common Name Diquat Monopyridone Bromide
IUPAC Name 6,7-dihydro-4-oxopyrido[1,2-a]pyrido[1,2-d]pyrazinium bromide
CAS Number 54016-01-2 (Bromide salt)
Molecular Formula

Molecular Weight 279.13 g/mol
Parent Compound Diquat Dibromide (CAS 85-00-7)
Ionic State Monocation (Permanent positive charge on pyridinium ring)
Appearance Off-white to pale yellow solid (Hygroscopic)

Solubility Data Analysis

While the parent Diquat dibromide is characterized by extreme water solubility (718 g/L at 20°C), the monopyridone metabolite exhibits a modified solubility profile due to the loss of symmetry and reduction in charge density.

Aqueous Solubility

Diquat monopyridone bromide is classified as highly soluble in water.[1][2] The presence of the quaternary ammonium nitrogen ensures it remains ionic across the entire environmental pH range (pH 4–9).

  • Water: Soluble (>100 g/L estimated).[3][4] Stable in acidic and neutral solutions.[5][6]

  • pH Dependence: Solubility is pH-independent regarding ionization state (permanent cation), but stability decreases under highly alkaline conditions (pH > 12) due to potential ring opening or further oxidation.

Organic Solvent Solubility

The reduction in charge (from +2 to +1) and the introduction of the carbonyl oxygen increase its compatibility with polar organic solvents compared to the parent, but it remains insoluble in non-polar media.

Solvent ClassSolventSolubility RatingApplication Relevance
Protic Polar WaterHigh Primary vehicle for environmental transport.
Protic Polar MethanolModerate/High Preferred solvent for stock preparation and extraction.
Aprotic Polar AcetonitrileLow/Moderate Used in HPLC mobile phases (typically <50%).
Non-Polar Hexane/DCMInsoluble Metabolite will not partition into organic layer during LLE.
Partition Coefficient (Log P)
  • Diquat (Parent): Log

    
     (Highly hydrophilic)
    
  • Diquat Monopyridone: Estimated Log

    
     to 
    
    
    
    .
    • Analysis: The metabolite remains hydrophilic. It will not bioaccumulate in fatty tissues but may show slightly higher retention on Reverse Phase (C18) columns compared to the parent due to the aromatic pyridone system.

Degradation & Formation Pathway

Understanding the formation of the monopyridone is critical for solubility studies, as it often co-elutes with the dipyridone analog.

Diquat Degradation cluster_solubility Solubility Trend Diquat Diquat Dication (Parent) LogP: -4.6 Monopyridone Diquat Monopyridone (Major Metabolite) Monocationic Diquat->Monopyridone Photolysis / Oxidation (loss of charge) Dipyridone Diquat Dipyridone (Secondary Metabolite) Neutral/Zwitterionic Monopyridone->Dipyridone Further Oxidation Volatiles Volatile Fragments (Picolinamide, etc.) Dipyridone->Volatiles Ring Cleavage

Figure 1: Degradation pathway of Diquat showing the transition from dication to monocation (monopyridone).

Experimental Protocols for Solubility Determination

Since specific solubility values for metabolites are often proprietary, the following self-validating protocol allows researchers to determine the precise solubility of Diquat Monopyridone Bromide in-house.

Protocol: Saturation Shake-Flask Method (HPLC-UV/MS)

Objective: Determine thermodynamic solubility in water and pH buffers.

Reagents:

  • Diquat Monopyridone Bromide Reference Standard (e.g., Sigma TraceCERT®).

  • HPLC Grade Water, Methanol.

  • 0.45 µm PVDF Syringe Filters (Do not use Nylon, as cationic compounds may bind).

Workflow:

  • Preparation: Add excess Diquat Monopyridone solid (approx. 50 mg) to 1 mL of solvent (Water, pH 4, pH 7, pH 9) in amber glass vials.

  • Equilibration: Shake at 25°C for 24 hours at 150 rpm.

  • Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Filtration: Filter supernatant through 0.45 µm PVDF filter. Discard the first 200 µL of filtrate to account for filter saturation.

  • Dilution: Dilute the filtrate 1:100 and 1:1000 with Mobile Phase A (Water + 0.1% Formic Acid).

  • Quantification: Inject onto HPLC-UV (290 nm) or LC-MS/MS against a 5-point calibration curve (0.1 – 100 µg/mL).

Analytical Method Parameters (LC-MS/MS)

Because the monopyridone is cationic, standard C18 retention is poor. Use HILIC or Ion-Pairing chromatography.

  • Column: HILIC Silica (e.g., Waters Atlantis HILIC) or C18 with Ion Pair reagent (Heptafluorobutyric acid).

  • Mobile Phase A: Water + 20 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Detection: MS/MS (ESI Positive).

    • Precursor Ion: m/z ~199 (Cation mass).

    • Product Ions: m/z 199 -> 157 (Loss of ketene/bridge).

Environmental & Biological Implications[2][7][8][10][11][13][14][15][16]

Mobility in Soil

Despite its high water solubility, Diquat monopyridone (like the parent) exhibits strong adsorption to soil clay particles via cation exchange.

  • Mechanism: The positive charge on the pyridinium ring binds irreversibly to negatively charged soil silicates.

  • Leaching Risk: Low.[2][7] While water-soluble, the high

    
     (sorption coefficient) prevents significant leaching into groundwater, except in sandy soils with low Cation Exchange Capacity (CEC).
    
Toxicology & Excretion
  • Excretion: In rat studies, Diquat monopyridone is the major metabolite found in feces (approx. 5% of dose), indicating it is formed in the gut or liver and excreted via bile.

  • Toxicity: Significantly less toxic than the parent Diquat. Oral LD50 (Rat) > 4000 mg/kg (compared to ~200 mg/kg for Diquat).

References

  • FAO/WHO Joint Meeting on Pesticide Residues (JMPR). (2013). Diquat: Toxicology and Residue Evaluation. World Health Organization.[5][8] Link

  • PubChem Database. (2024). Diquat Dibromide Compound Summary. National Center for Biotechnology Information. Link

  • Santa Cruz Biotechnology. (2024). Diquat Monopyridone Bromide Product Data Sheet (CAS 54016-01-2). Link

  • U.S. EPA. (1995). Reregistration Eligibility Decision (RED): Diquat Dibromide. Office of Prevention, Pesticides and Toxic Substances. Link

Sources

Methodological & Application

Application Note: High-Sensitivity Quantitation of Diquat Monopyridone (DQMP) in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diquat (DQ) poisoning is a critical toxicological emergency characterized by rapid progression and high mortality. While clinical protocols often focus on the parent compound, Diquat is rapidly excreted or redistributed, leading to potential false negatives in delayed biological sampling. Diquat Monopyridone (DQMP) , the primary oxidative metabolite, exhibits a longer half-life and serves as a retrospective marker for exposure severity.

This guide details a validated protocol for the determination of DQMP in plasma and urine using Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS). Unlike traditional reverse-phase methods that require signal-suppressing ion-pairing reagents, this HILIC-based approach ensures maximum sensitivity and retention of highly polar quaternary amines.

Introduction & Scientific Rationale

The Analytical Challenge

Diquat (1,1'-ethylene-2,2'-bipyridinium) is a non-selective herbicide.[1][2][3][4] Upon ingestion, it causes severe oxidative stress. The analytical challenge lies in two areas:

  • Polarity: Diquat and DQMP are permanently charged cations (quaternary ammoniums). They do not retain on standard C18 columns without ion-pairing reagents (e.g., HFBA), which severely suppress electrospray ionization (ESI) signals.

  • Metabolic Window: The parent compound (DQ) has a plasma half-life of approx. 10–15 hours. DQMP persists longer (t1/2 > 24h), making it a critical analyte for patients presenting >24 hours post-ingestion.

Metabolic Pathway

DQMP is formed via the oxidation of one pyridinium ring. This conversion alters the mass-to-charge ratio (m/z) and lipophilicity, requiring specific MS transitions.

MetabolicPathway cluster_legend Clinical Relevance DQ Diquat (Parent) m/z 183.1 DQMP Diquat Monopyridone (DQMP) m/z 199.1 DQ->DQMP Oxidative Metabolism (CYP450 / UV) DQDP Diquat Dipyridone (DQDP) m/z 215.0 DQMP->DQDP Further Oxidation info DQMP persists longer in plasma than Parent DQ

Figure 1: Metabolic oxidation pathway of Diquat to Monopyridone and Dipyridone.

Materials and Method Development

Reagents & Standards
  • Target Analyte: Diquat Monopyridone Bromide (Standard material usually supplied as the bromide salt; analysis detects the DQMP+ cation).

  • Internal Standard (IS): Diquat-d4 dibromide or Paraquat-d8 (Diquat-d4 is preferred but can suffer from deuterium exchange; Paraquat-d8 is a robust surrogate).

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

Chromatography Selection (HILIC vs. RP)

We utilize HILIC (Hydrophilic Interaction Liquid Chromatography) .

  • Why? HILIC retains polar cations using a water-layer mechanism on a silica surface. This allows the use of high-organic mobile phases (60-80% ACN), which enhances desolvation in the ESI source and boosts sensitivity by 5-10x compared to aqueous reverse-phase methods.

Experimental Protocols

Protocol A: Sample Preparation (Protein Precipitation)

Target Matrices: Plasma, Serum, Urine

Principle: Rapid removal of proteins using acetonitrile. Because DQMP is highly polar, it remains in the aqueous/organic supernatant while proteins precipitate.

  • Aliquot: Transfer 100 µL of biological fluid (Plasma/Urine) into a 1.5 mL centrifuge tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in water). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Note: The acid helps disrupt protein binding and stabilizes the cation.

  • Vortex: Mix vigorously for 60 seconds.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Dilution (Optional for HILIC): If peak shape is poor, dilute the supernatant 1:1 with pure Acetonitrile to match the initial mobile phase conditions.

Protocol B: Instrumental Analysis (LC-MS/MS)[2][5][6]

LC Parameters:

  • System: UHPLC (e.g., Agilent 1290 / Waters UPLC).

  • Column: Waters ACQUITY UPLC BEH Amide (100mm x 2.1mm, 1.7 µm) or equivalent HILIC silica column.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2–5 µL.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.0).

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient Program:

Time (min) % B (Organic) Description
0.00 90% Initial HILIC loading
1.00 90% Isocratic hold
4.00 50% Linear ramp (elution)
5.00 50% Wash
5.10 90% Return to initial

| 8.00 | 90% | Re-equilibration |

MS/MS Parameters:

  • Source: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Gas Temp: 350°C

MRM Transitions (Mass Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone (V)Collision (eV)Type
Diquat (DQ) 183.1157.14025Quant
183.1130.14035Qual
DQ Monopyridone 199.1 155.1 45 28 Quant
199.1 78.3 45 40 Qual
DQ Dipyridone 215.0171.34530Quant

Analytical Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Patient Sample (100 µL Plasma/Urine) PPT Protein Precipitation (+300 µL ACN + IS) Sample->PPT Centrifuge Centrifuge 12,000g, 10 min PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC HILIC Separation (BEH Amide Column) Supernatant->LC Inject 2-5 µL MS MS/MS Detection (ESI+, MRM 199->155) LC->MS Data Quantitation (ng/mL) MS->Data

Figure 2: End-to-end workflow for the extraction and quantitation of DQMP.

Validation & Quality Control (QC)[3][7]

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met before reporting clinical results:

Linearity & Range
  • Calibration Range: 1.0 ng/mL – 1000 ng/mL.

  • Curve Fit: Weighted linear regression (

    
    ).
    
  • Acceptance:

    
    .[3][5]
    
Matrix Effects

Diquat compounds are notorious for matrix suppression in urine.

  • Check: Compare the peak area of a post-extraction spiked sample (A) vs. a neat standard solution (B).

  • Calculation:

    
    .
    
  • Requirement: If ME is < 80% (suppression) or > 120% (enhancement), use a matrix-matched calibration curve or dilute the sample further.

Stability
  • Benchtop: Stable for 12 hours at 20°C.

  • Autosampler: Stable for 24 hours at 4°C.

  • Long-term: Stable for 30 days at -70°C.

  • Caution: Protect samples from direct UV light during processing, as Diquat degrades photolytically.

Results Interpretation

  • Diquat (Parent) Only: Indicates very recent ingestion (< 12 hours).

  • Diquat + DQMP: Indicates ingestion within 12–48 hours.

  • DQMP Only: Indicates delayed presentation (> 48 hours). The parent compound may be below LOD, but the metabolite confirms exposure.

References

  • Fuke, C., et al. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. Journal of Forensic Toxicology.

  • World Health Organization (WHO). (2013). Diquat Residues in Food and Biological Matrices: Toxicological Evaluation.[3][6] JMPR Reports.[7]

  • Zhou, J., et al. (2018). The internal standard diquat-d4 causes errors in diquat analysis by LC–MS/MS. Forensic Toxicology.[3][6]

  • Thermo Fisher Scientific. (2013). Analysis of Diquat and Paraquat Using UHPLC Orbitrap MS. Application Note 568.

Sources

HILIC chromatography conditions for diquat monopyridone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized HILIC-MS/MS Profiling of Diquat Monopyridone

Abstract

This application note details a robust Hydrophilic Interaction Liquid Chromatography (HILIC) protocol for the isolation and quantification of Diquat Monopyridone (DQMP) , the primary oxidative metabolite of the herbicide Diquat. Unlike its parent compound, DQMP exhibits unique retention behaviors due to its altered charge state (monocationic vs. dicationic). This guide addresses the failure of Reverse Phase (C18) chromatography for this analyte and provides a self-validating HILIC-MS/MS workflow using unbonded silica or zwitterionic stationary phases.

Introduction & Chemical Logic

The Analytical Challenge

Diquat is a quaternary ammonium herbicide.[1] Its analysis is notoriously difficult due to its permanent positive charge and high polarity. Diquat Monopyridone (DQMP) is formed via the oxidation of one pyridinium ring to a pyridone moiety.

  • Diquat (Parent): Dicationic (

    
    ), highly polar, typically requires ion-pairing reagents on C18 or strong cation exchange (SCX).
    
  • Diquat Monopyridone (Metabolite): Monocationic (

    
    ), reduced polarity compared to parent, but still too polar for standard C18 retention.
    

Why HILIC? Standard C18 columns result in void volume elution of DQMP. Ion-pairing reagents (e.g., heptane sulfonic acid) suppress MS ionization and contaminate sources. HILIC provides retention via two synergistic mechanisms:

  • Partitioning: The analyte distributes into a water-enriched layer adsorbed on the polar stationary phase.[1][2]

  • Electrostatic Interaction: Residual silanols (negative charge) on the silica surface interact with the cationic DQMP (positive charge).

Method Development Strategy

Stationary Phase Selection

Two HILIC chemistries are validated for this application:

  • Unbonded Silica (BEH HILIC / CORTECS HILIC): Relies heavily on cation exchange with silanols. Provides sharp peaks but requires higher buffer ionic strength to prevent tailing.

  • Zwitterionic (ZIC-HILIC / HILIC-Z): Uses sulfobetaine ligands. Provides a "gentler" electrostatic environment, often resulting in better separation between DQ and DQMP due to charge discrimination.

Recommendation: This protocol utilizes Unbonded Silica (Core-Shell) for maximum efficiency and speed.

Mobile Phase Architecture
  • Buffer: Ammonium Formate is critical. It provides the counter-ions (

    
    ) needed to compete with DQMP for silanol sites, sharpening the peak.
    
  • pH: Adjusted to 3.7 . This is the "Goldilocks" zone—acidic enough to protonate the metabolite correctly, but high enough to ensure silanols are ionized (

    
    ) to facilitate retentive interactions.
    

Master Protocol: HILIC-MS/MS Conditions

A. Instrumentation & Supplies[1][3][4]
  • LC System: UHPLC (Binary Pump recommended for high-pressure mixing).

  • Detector: Triple Quadrupole MS (ESI+).

  • Column: Waters CORTECS UPLC HILIC, 1.6 µm, 2.1 x 100 mm (or equivalent unbonded silica).

  • Vials: Polypropylene (Glass can adsorb cationic herbicides).

B. Reagents
  • Mobile Phase A (Aqueous): 100 mM Ammonium Formate in Water, adjusted to pH 3.7 with Formic Acid.

  • Mobile Phase B (Organic): LC-MS Grade Acetonitrile.

C. Chromatographic Conditions
ParameterSetting
Flow Rate 0.5 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL (Must be in 100% Acetonitrile or 90:10 ACN:Water)
Run Time 6.0 Minutes

Gradient Table:

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)CurveDescription
0.001090InitialSample Loading (High Organic)
0.5010906Hold
3.0050506Elution Ramp
3.1050506Flush
3.1110901Return to Initial
6.0010901Re-equilibration (Critical)
D. Mass Spectrometry (MRM) Settings
  • Ionization: ESI Positive (+)

  • Capillary Voltage: 3.0 kV

  • Source Temp: 500°C (High temp needed to desolvate aqueous droplets)

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
DQMP 199.1 155.1 3522Quantifier
DQMP 199.178.33535Qualifier
Diquat (Ref)183.1157.13025Parent Check

Visualizations

Diagram 1: The Analytical Workflow

This diagram outlines the critical path from sample preparation to data acquisition, highlighting the specific solvent requirements for HILIC compatibility.

G Sample Biological/Water Sample Precip Protein Precip / SPE (Avoid Pure Water Elution) Sample->Precip Extract Dilution Dilute 1:5 with Acetonitrile (Critical Step) Precip->Dilution Supernatant Injection Injection (High Organic Matrix) Dilution->Injection Transfer HILIC HILIC Separation (Ammonium Formate/ACN) Injection->HILIC Load MS MS/MS Detection (m/z 199.1 -> 155.1) HILIC->MS Elute

Caption: Step-by-step analytical workflow emphasizing the high-organic dilution step required to prevent peak distortion in HILIC.

Diagram 2: HILIC Mechanistic Interaction

This diagram illustrates the dual-mechanism retention of Diquat Monopyridone on a silica surface.

G Silica Silica Surface (SiO-) WaterLayer Stagnant Water-Enriched Layer MobilePhase Mobile Phase (Acetonitrile-Rich) MobilePhase->WaterLayer Analyte Transfer DQMP DQMP (+1 Charge) Hydrophilic DQMP->Silica Ionic Bond (+/-) DQMP->WaterLayer Solubility Partition Partitioning IonExchange Electrostatic Attraction

Caption: Mechanism showing DQMP retention via partitioning into the water layer and electrostatic attraction to the silica surface.

Troubleshooting & Validation

Self-Validating the System
  • Solvent Mismatch Check: If DQMP elutes as a double peak or shows severe fronting, your injection solvent is too aqueous. Action: Ensure sample diluent is

    
     80% Acetonitrile.
    
  • Retention Drift: HILIC columns require long equilibration. Action: If RT shifts earlier, extend the re-equilibration time at the end of the gradient (from 3 min to 5 min).

  • Sensitivity Drop: Diquat species adhere to glass. Action: Use polypropylene vials and add 0.1% Formic Acid to the autosampler wash vial.

Linearity & Stability
  • Linear Range: 0.5 ng/mL to 500 ng/mL.

  • Matrix Effects: Expect signal suppression in plasma/urine. Use of an isotopically labeled internal standard (Diquat-d4 or specific DQMP-d3 if available) is mandatory for quantitative accuracy.

References

  • Fuke, C., et al. (2002). "Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry." Forensic Toxicology, 40, 332–339.[3]

  • Waters Corporation. (2014). "Improved Resolution for Paraquat and Diquat: Drinking Water Analysis Using the CORTECS UPLC HILIC Column." Application Note 720004995EN.

  • Thermo Fisher Scientific. (2012).[1] "HILIC Method for the Separation of Diquat and Paraquat." Application Note ANCCSDIQPAQSYN.

  • Oulkar, D.P., et al. (2012). "High throughput residue analysis of paraquat and diquat involving hydrophilic interaction liquid chromatographic separation and mass spectrometric determination." Journal of Separation Science.

Sources

High-Sensitivity Quantification of Diquat Monopyridone Bromide in Environmental Matrices via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Diquat Monopyridone Bromide (DQMP) , chemically known as 1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]pyrazin-5-ium, is the primary photodegradation product of the herbicide Diquat. Unlike its parent compound, DQMP possesses altered polarity and stability profiles, making it a critical marker for environmental persistence and degradation kinetics.

The Analytical Challenge: Quantifying DQMP presents a "perfect storm" of analytical difficulties:

  • Ionic Character: Like Diquat, DQMP is a permanent cation (quaternary ammonium). It exhibits severe secondary interactions with silanol groups in glass and silica-based HPLC columns, leading to peak tailing and memory effects.

  • Polarity: It is highly hydrophilic, making it unretained on standard C18 columns.

  • Adsorption: It binds aggressively to glass surfaces and soil clay fractions.

The Solution: This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) .[1][2] Unlike Ion-Pairing Chromatography (IPC), which suppresses MS ionization, HILIC provides orthogonal selectivity and enhanced sensitivity. Sample preparation relies on Weak Cation Exchange (WCX) Solid Phase Extraction (SPE) to isolate the cationic analyte from complex environmental matrices.

Chemical Safety & Handling

  • CAS Number: 54016-01-2 (Bromide salt)[3]

  • Light Sensitivity: CRITICAL. DQMP is a product of photodegradation but is itself susceptible to further breakdown. All extraction steps must be performed under amber light or in amber plasticware.

  • Container Material: NEVER USE GLASS. Use Polypropylene (PP) or High-Density Polyethylene (HDPE) for all standard preparation, sampling, and storage. Glass surfaces will permanently adsorb the analyte, causing massive quantitative errors.

Sample Preparation Protocols

Water Samples (Surface, Ground, and Drinking Water)

Principle: Weak Cation Exchange (WCX) SPE utilizes a carboxylate-functionalized sorbent. At pH > 5, the sorbent is negatively charged, retaining the cationic DQMP. Interferences are washed away, and the analyte is eluted with acid.

Reagents:

  • SPE Cartridge: Waters Oasis WCX (60 mg, 3 cc) or equivalent mixed-mode weak cation exchange.

  • Loading Buffer: 50 mM Ammonium Acetate, pH 7.0.

  • Elution Solvent: Acetonitrile:Water (80:20) + 2% Formic Acid.

Workflow Diagram:

SPE_Workflow cluster_0 Sample Pre-Treatment cluster_1 SPE Extraction (WCX) Step1 Filter Sample (0.45 µm Nylon/PP) Step2 Adjust pH to 7.0 ± 0.5 (Use NH4OH or Formic Acid) Step1->Step2 Step3 Add Internal Standard (Diquat-d4 or DQMP-d4) Step2->Step3 SPE1 Conditioning 3 mL MeOH -> 3 mL Water Step3->SPE1 SPE2 Load Sample (Flow rate < 5 mL/min) SPE1->SPE2 SPE3 Wash 1: Aqueous 3 mL 50mM NH4OAc (pH 7) SPE2->SPE3 SPE4 Wash 2: Organic 3 mL Methanol SPE3->SPE4 SPE5 Elution 2 x 2 mL ACN:H2O (80:20) + 2% Formic Acid SPE4->SPE5 Evap Evap SPE5->Evap Evaporate to dryness (N2 stream, 40°C) Recon Recon Evap->Recon Reconstitute (Mobile Phase A:B 50:50) Inject Inject Recon->Inject LC-MS/MS Analysis

Figure 1: Weak Cation Exchange (WCX) SPE workflow for isolating DQMP from water samples.

Soil and Sediment Samples

Principle: DQMP binds tightly to soil cation exchange sites. Acidic extraction competes with these sites, displacing the analyte.

  • Weighing: Weigh 5.0 g of homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Extraction Solvent: Add 10 mL of Methanol:0.5 M HCl (50:50, v/v) .

    • Note: The HCl is critical to displace the quaternary amine from soil silicates.

  • Agitation: Shake vigorously for 30 minutes (mechanical shaker).

  • Heating (Optional but Recommended): Incubate at 60°C for 30 minutes to improve recovery from high-clay soils.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Dilution: Transfer 1 mL of supernatant to a clean tube. Dilute 1:10 with 50 mM Ammonium Acetate (pH 7) to neutralize the acid and reduce organic solvent strength before SPE cleanup (proceed to SPE Load step in Figure 1).

Instrumental Analysis (LC-MS/MS)[2][4][5][6]

Chromatographic Conditions (HILIC)

HILIC is superior to C18 for this application because it retains polar cations without the need for ion-pairing reagents (which contaminate MS sources).

  • Column: Waters ACQUITY BEH HILIC (1.7 µm, 2.1 x 100 mm) or Thermo Syncronis HILIC.

  • Column Temp: 40°C.

  • Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.7).

    • Why high buffer strength? High ionic strength (100mM) is required to mask residual silanols on the stationary phase and prevent peak tailing.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Gradient Profile:

Time (min) % A (Buffer) % B (ACN) Curve
0.0 10 90 Initial
1.0 10 90 Hold
4.0 50 50 Linear
5.0 50 50 Hold
5.1 10 90 Return

| 8.0 | 10 | 90 | Re-equilibrate |

Mass Spectrometry Parameters[1][2][4][6][7]
  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Source Temp: 500°C (High temp required for efficient desolvation of aqueous mobile phase).

  • Capillary Voltage: 3.0 kV.[4]

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCone Voltage (V)Collision Energy (eV)
Diquat Monopyridone 199.1 155.1 Quantifier 3522
199.178.3Qualifier3535
Diquat (Parent) 183.1157.1Quantifier3025
183.1130.1Qualifier3030
Diquat-d4 (IS) 187.1161.1Internal Std3025

Note: Transitions may vary slightly based on instrument platform (e.g., Sciex vs. Thermo). Always optimize collision energy using a standard infusion.

Method Validation & Quality Control

Matrix Effects & Calibration

Environmental matrices (especially soil extracts) often cause ionization suppression in HILIC mode.

  • Protocol: Use Matrix-Matched Calibration . Prepare calibration standards by spiking blank matrix extracts (post-SPE) rather than using neat solvent standards.

  • Internal Standard: If Diquat-d4 is used, monitor for Deuterium-Hydrogen exchange. If available, use a ¹³C-labeled analog for higher stability.

Limit of Quantitation (LOQ)
  • Target LOQ: 0.05 µg/L (Water), 5 µg/kg (Soil).

  • Definition: The lowest concentration where the signal-to-noise ratio (S/N) > 10 and precision (RSD) < 20%.

Troubleshooting Guide

Troubleshooting Problem Issue Observed Tailing Peak Tailing Problem->Tailing Carryover Carryover in Blanks Problem->Carryover LowSens Low Sensitivity Problem->LowSens Sol1 Increase Buffer Conc. (up to 100mM) Tailing->Sol1 Silanol Interaction Sol2 Replace Glass Vials with Polypropylene Carryover->Sol2 Adsorption Sol3 Check Needle Wash (Use 50:50 MeOH:Water + 1% Formic) Carryover->Sol3 Sol4 Optimize Source Temp (HILIC requires high heat) LowSens->Sol4

Figure 2: Troubleshooting logic for common LC-MS/MS issues with quaternary ammonium compounds.

References

  • Fuke, C., et al. (2022).[1][5] Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry. Forensic Toxicology. Link

  • Waters Corporation. (2012). Fast and Sensitive UPLC/MS(MS) Determination of Diquat and Paraquat in Drinking Water. Application Note 720004245EN. Link

  • Thermo Fisher Scientific. (2013). Analysis of Diquat and Paraquat Using UHPLC Orbitrap MS. Application Note. Link

  • European Union Reference Laboratories (EURL). (2016). Determination of paraquat and diquat: LC-MS method optimization and validation. Food Chemistry. Link

  • World Health Organization (WHO). (2003). Diquat in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Link

Sources

Standard Operating Procedure: High-Sensitivity Detection of Diquat Monopyridone via LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Diquat (1,1'-ethylene-2,2'-bipyridyldiylium) is a potent non-selective herbicide.[1][2][3] Upon ingestion, the parent compound is rapidly distributed and excreted, often dropping below detection limits in blood within 24–48 hours. However, the oxidative metabolite Diquat Monopyridone (DQ-M) exhibits significantly longer pharmacokinetic stability, making it the critical biomarker for extending the diagnostic window in forensic and clinical toxicology.

This protocol details the extraction and quantification of DQ-M using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) .[1] Unlike traditional C18 methods that require ion-pairing reagents (which suppress MS ionization), this HILIC-based approach ensures maximum sensitivity for polar quaternary amines.

The Metabolic Trigger (Why DQ-M?)

The toxicity of Diquat is driven by redox cycling, generating superoxide anions that deplete NADPH. The body attempts to metabolize the parent cation via oxidation at the pyridinium ring, forming the monopyridone derivative (m/z 199.1) and subsequently the dipyridone.

MetabolicPathway DQ Diquat (Parent) [m/z 183.1] Redox Redox Cycling (ROS Generation) DQ->Redox Toxicity Mechanism DQM Diquat Monopyridone (DQ-M) [m/z 199.1] DQ->DQM +16 Da (Oxidation) CYP450/AOX DQD Diquat Dipyridone (DQ-D) [m/z 215.0] DQM->DQD +16 Da (Oxidation)

Figure 1: Metabolic pathway of Diquat. DQ-M serves as the primary stable biomarker for delayed detection.

Materials & Reagents

Critical Warning: Diquat and its metabolites adhere strongly to glass surfaces due to their cationic nature.[2] All sample preparation must use Polypropylene (PP) or Polystyrene (PS) labware.

  • Standards: Diquat Dibromide (Certified Ref Material), Diquat Monopyridone standard (Custom synthesis or commercial forensic supplier).

  • Internal Standard (IS): Diquat-d4 or Paraquat-d8 (Deuterated standards are essential to correct for matrix effects).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.

  • SPE Cartridges: Weak Cation Exchange (WCX) Mixed-Mode Polymeric Sorbent (e.g., Oasis WCX or equivalent), 30 mg/1 mL.

Sample Preparation Protocol

We utilize Solid Phase Extraction (SPE) based on Weak Cation Exchange.[2][4] This mechanism retains the positively charged quaternary amines while washing away neutral matrix interferences, superior to simple protein precipitation.

Sample Pre-treatment
  • Aliquot: Transfer 200 µL of plasma or urine into a polypropylene microcentrifuge tube.

  • Internal Standard: Add 20 µL of IS working solution (100 ng/mL). Vortex for 10 sec.

  • Dilution: Add 600 µL of 50 mM Ammonium Acetate buffer (pH 5.0).

    • Rationale: Adjusting pH to 5.0 ensures the analytes remain cationic while ionizing the WCX sorbent for exchange.

SPE Workflow (WCX Cartridge)
  • Conditioning:

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading:

    • Load pre-treated sample at gravity flow or low vacuum (< 2 mL/min).[2]

  • Wash Steps (Critical for Signal-to-Noise):

    • Wash 1: 1 mL Ammonium Acetate (50 mM, pH 5). Removes proteins/salts.

    • Wash 2: 1 mL Methanol. Removes hydrophobic neutrals.

  • Elution:

    • Elute with 2 x 400 µL of 2% Formic Acid in Acetonitrile .

    • Mechanism:[5] The high acid concentration protonates the weak cation exchange sites on the sorbent, releasing the permanently charged Diquat/Monopyridone.

  • Reconstitution:

    • Evaporate eluate under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase A/B (50:50). Transfer to PP autosampler vials .

Instrumental Method (LC-MS/MS)[1][2][6][7][8]

Chromatographic Conditions
  • Column: HILIC Column (e.g., BEH HILIC or ZIC-pHILIC), 2.1 x 100 mm, 1.7 µm.

  • Temperature: 40°C.[6]

  • Flow Rate: 0.4 mL/min.[7][6]

  • Mobile Phase A: 100 mM Ammonium Formate in Water (pH 3.7).

    • Note: High buffer strength is required to shield silanols and improve peak shape for cations.

  • Mobile Phase B: Acetonitrile.[4][6]

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 10 90 Initial
1.00 10 90 Hold
4.00 50 50 Linear Ramp
5.00 50 50 Wash
5.10 10 90 Re-equilibrate

| 8.00 | 10 | 90 | End |

Mass Spectrometry (ESI+) Settings

Operate in Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Diquat (DQ) 183.1157.1Quantifier28
183.1130.1Qualifier35
DQ Monopyridone 199.1 155.1 Quantifier 30
199.1 78.3 Qualifier 45
Diquat-d4 (IS) 187.1161.1Internal Std28

Note: Precursor m/z 183.1 represents the singly charged radical cation often observed in ESI, or the [M-H]+ species formed via in-source reduction.

Method Validation & Quality Control

Linearity & Sensitivity
  • Linear Range: 1.0 – 1000 ng/mL.

  • LLOQ (Lower Limit of Quantification): 1.0 ng/mL for DQ-M.

  • Correlation Coefficient (

    
    ):  > 0.995.
    
Troubleshooting Matrix Effects

If low sensitivity is observed, calculate the Matrix Factor (MF).

  • MF < 0.8: Indicates ion suppression.

  • Solution: Increase the wash volume in SPE step 3 or switch to a higher buffer concentration (up to 150 mM Ammonium Formate) in the LC method to displace matrix ions.

Analytical Workflow Logic

This diagram illustrates the decision-making process during the analysis to ensure data integrity.

WorkflowLogic Start Sample Receipt (Urine/Plasma) Prep SPE Extraction (WCX Cartridge) Start->Prep Add IS LCMS HILIC LC-MS/MS Analysis Prep->LCMS Reconstitute in ACN QC_Check Check IS Recovery (80-120%) LCMS->QC_Check Pass Quantify DQ-M Report Results QC_Check->Pass Pass Fail Troubleshoot: Check pH or Matrix QC_Check->Fail Fail Fail->Prep Re-extract (Dilute)

Figure 2: Analytical workflow and Quality Control decision tree.

References

  • Zhou, H., et al. (2022). "Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study." Forensic Toxicology, 40, 332–339.[8] [Link]

  • Waters Corporation. (2014). "Fast and Sensitive UPLC/MS(MS) Determination of Diquat and Paraquat in Drinking Water." Application Note 720002041EN. [Link]

  • Fuke, C., et al. (1996). "Detection of two metabolites of diquat in urine and serum of poisoned patients after ingestion of a combined herbicide of paraquat and diquat." Archives of Toxicology, 70(8), 504–507.[1] [Link]

  • Oulkar, D.P., et al. (2016). "Determination of paraquat and diquat: LC-MS method optimization and validation."[6] Food Chemistry, 196, 1370-1375. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Reducing Matrix Effects in Diquat Monopyridone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Ion Suppression and Recovery Issues for Diquat Monopyridone (DQMP) Last Updated: February 22, 2026

Introduction: The "Polarity Trap"

Welcome to the technical support hub for cationic herbicide metabolite analysis. If you are here, you are likely seeing low recovery, retention time shifts, or severe signal suppression when analyzing Diquat Monopyridone (DQMP) .

The Root Cause: Unlike typical drug metabolites, DQMP is a permanently charged quaternary amine (monocation,


) with high polarity. It does not behave like a standard lipophilic small molecule.
  • It hates C18: It elutes in the void volume of reversed-phase columns, right where salts and phospholipids suppress ionization.

  • It loves glass: It adsorbs irreversibly to silanols in glass vials and injection liners.

  • It competes poorly: In the electrospray droplet, co-eluting matrix components (phospholipids, salts) steal the charge, rendering DQMP invisible.

This guide abandons the "trial and error" approach in favor of a mechanistic strategy to isolate DQMP from the matrix.

Module 1: Sample Preparation (The First Line of Defense)

Q: My protein precipitation (PPT) extraction has >80% matrix suppression. Why?

A: Simple protein precipitation (e.g., Acetonitrile crash) removes proteins but leaves behind phospholipids (glycerophosphocholines). These lipids are the primary source of ion suppression in plasma/tissue analysis. Because DQMP is polar, it often co-elutes with the "phospholipid tail" in standard chromatography.

The Solution: Weak Cation Exchange (WCX) SPE

Do not use C18 or HLB (Hydrophilic-Lipophilic Balance) SPE. You need a mechanism that targets the positive charge of DQMP.

Protocol: WCX Solid Phase Extraction

  • Mechanism: The sorbent (carboxylate group) is negatively charged at pH > 5, capturing the cationic DQMP. Matrix interferences (neutrals, acids) are washed away. Elution occurs by neutralizing the sorbent (acidification).

Step-by-Step Workflow:

  • Labware Prep: CRITICAL. Use Polypropylene (PP) vials and reservoirs only. NO GLASS.

  • Sample Pre-treatment: Dilute sample 1:1 with 25 mM Ammonium Acetate (pH 7.0). Do not acidify yet.

  • Conditioning: Methanol followed by Water.

  • Loading: Load sample at slow flow rate (1 mL/min).

  • Wash 1 (Interference Removal): 25 mM Ammonium Acetate (pH 7). Removes salts/proteins.

  • Wash 2 (Organic Wash): 100% Methanol. Crucial Step. Since DQMP is locked by charge, you can wash with strong organic solvent to remove hydrophobic lipids without losing analyte.

  • Elution: 5% Formic Acid in Methanol. (Protonates the WCX sorbent, releasing DQMP).

SPE_Workflow Start Sample (Plasma/Urine) PreTreat Dilute 1:1 (pH 7 Buffer) Start->PreTreat Load Load onto WCX SPE (Sorbent Negatively Charged) PreTreat->Load WashOrganic Wash: 100% MeOH (Removes Lipids) Load->WashOrganic DQMP Retained Elute Elute: 5% Formic Acid (Neutralizes Sorbent) WashOrganic->Elute Lipids Removed Inject Evaporate & Reconstitute (Plastic Vials!) Elute->Inject

Figure 1: Weak Cation Exchange (WCX) workflow designed to strip phospholipids while retaining cationic DQMP.

Module 2: Chromatographic Strategies

Q: Should I use Ion-Pairing (IP) or HILIC?

A: Avoid Ion-Pairing if possible. While traditional (EPA Method 549.2), IP reagents (e.g., hexanesulfonate) cause permanent contamination of the MS source and severe signal suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) is the modern gold standard for DQMP.

Technical Comparison
FeatureIon-Pairing RPLCHILIC (Zwitterionic/Silica)
Mechanism Add hydrophobic tail to analytePartitioning into water layer on silica
MS Compatibility Poor (Reagents suppress ionization)Excellent (High organic mobile phase)
System Hygiene High Risk (Requires dedicated column/system)Low Risk (Standard solvents)
Sensitivity Lower5-10x Higher (Better desolvation)
Recommended HILIC Conditions
  • Column: Zwitterionic HILIC (e.g., Agilent HILIC-Z or Merck ZIC-HILIC). These provide better peak shape for charged species than bare silica.

  • Mobile Phase A: 20-50 mM Ammonium Formate (pH 3.0). Note: High buffer strength is needed to mask silanols.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start high organic (90% B) to retain polar DQMP, gradient down to 50% B.

Troubleshooting Retention Shifts: If retention times drift in HILIC, it is usually due to insufficient equilibration . HILIC columns require 20-30 column volumes of re-equilibration between injections, significantly longer than C18.

Module 3: Mass Spectrometry & Internal Standards

Q: My Internal Standard (IS) response is fluctuating. Why?

A: You are likely using a deuterated standard (DQMP-d3) in an aqueous stock solution stored in glass, or it is degrading.

Critical Protocol for Internal Standards:

  • Stability: Deuterated quaternary amines are notoriously unstable in pure aqueous solutions over time due to deuterium exchange or adsorption. Store stocks in acidified organic solvent (e.g., 0.1% Formic Acid in Acetonitrile) in plastic vials.

  • Addition Point: Add the IS after the initial sample transfer but before any extraction steps to track recovery losses.

Quantifying Matrix Effects (The Matuszewski Method)

Do not guess. Calculate the Matrix Factor (MF) to validate your method.



  • MF = 1.0: No effect.

  • MF < 0.85: Significant Ion Suppression (Requires better cleanup).

  • MF > 1.15: Ion Enhancement.

Module 4: Troubleshooting Guide (FAQ)

Scenario 1: "I see a ghost peak in my blank."
  • Cause: Carryover. Diquat and DQMP stick to the metallic surfaces of the LC needle and valve.

  • Fix: Use an aggressive needle wash. Standard MeOH/Water is insufficient.

    • Wash 1: 10% Formic Acid in Water (Breaks ionic interactions).

    • Wash 2: 50:50 Isopropanol:Acetonitrile (Dissolves residues).

Scenario 2: "My calibration curve is non-linear at low concentrations."
  • Cause: Adsorption to container walls. At low ppb levels, the percentage of analyte lost to the vial wall is significant.

  • Fix:

    • Switch to Polypropylene (PP) autosampler vials.

    • Add 0.1% Formic Acid to the final injection solvent to keep DQMP soluble and minimize surface interaction.

Scenario 3: "Sensitivity is good in water, but terrible in urine."
  • Cause: Urine contains high concentrations of salts (Na+, K+) which suppress ionization of cationic analytes.

  • Fix: Dilute the urine 1:10 with HILIC mobile phase B (Acetonitrile) before injection, OR use the WCX SPE protocol (Module 1) to desalt the sample.

Troubleshooting_Tree Problem Low Sensitivity/Recovery CheckMF Calculate Matrix Factor (MF) Problem->CheckMF MF_Low MF < 0.8 (Suppression) CheckMF->MF_Low MF_OK MF ~ 1.0 (No Suppression) CheckMF->MF_OK Action_Suppression 1. Switch to WCX SPE 2. Dilute Sample 3. Check Co-eluting Lipids MF_Low->Action_Suppression Action_Adsorption 1. Check Glassware Use 2. Acidify Needle Wash 3. Use Plastic Vials MF_OK->Action_Adsorption

Figure 2: Decision tree for diagnosing sensitivity loss. Distinguishes between matrix suppression and adsorption losses.

References

  • Agilent Technologies. (2017).[1] Rapid Separation of Paraquat and Diquat Using Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection.Link

  • Waters Corporation. (2014). UPLC-MS/MS Determination of Paraquat and Diquat in Potato and Wheat Using the CORTECS UPLC HILIC Column.Link

  • United Chemical Technologies (UCT). Determination of Diquat and Paraquat in Drinking Water by Solid Phase Extraction and LC-MS/MS Detection.Link

  • Fuke, C., et al. (2002). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry. (Contextual reference on metabolite analysis). Link

  • US EPA. Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC.[2][3][4] (Reference for traditional Ion Pairing limitations). Link

Sources

Technical Support Center: Optimizing Limit of Detection for Diquat Monopyridone Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the robust and sensitive analysis of Diquat and its critical metabolite, Diquat Monopyridone Bromide. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of trace-level quantification of these challenging analytes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your methods effectively.

Introduction: The Analytical Challenge

Diquat, a widely used herbicide, and its primary metabolite, Diquat Monopyridone, are highly polar, cationic molecules. Their inherent chemical properties present significant hurdles in achieving low limits of detection (LOD). Key challenges include:

  • Poor Retention in Reversed-Phase Chromatography: The hydrophilic nature of these compounds leads to minimal interaction with traditional C18 columns, resulting in early elution and poor peak shape.

  • Matrix Effects: Biological and environmental matrices are complex, and co-eluting interferences can suppress or enhance the ionization of the target analytes in the mass spectrometer, leading to inaccurate quantification.

  • Sample Preparation Complexities: Efficiently extracting these polar compounds from complex matrices while minimizing interferences requires specialized techniques.

This guide will provide a series of frequently asked questions and troubleshooting scenarios to help you overcome these challenges and achieve the sensitivity and reproducibility required for your research.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (tailing or fronting) for Diquat Monopyridone in my chromatogram?

Poor peak shape is a common issue when analyzing highly polar and cationic compounds like Diquat and its metabolites.[1][2][3] The primary reasons are often related to the chromatographic conditions and interactions with the analytical column.

Underlying Causes and Solutions:

  • Inappropriate Column Chemistry: Standard C18 columns are not ideal for retaining and separating highly polar compounds.

    • Expert Recommendation: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC stationary phases are polar and use a high organic mobile phase, which promotes the retention of polar analytes like Diquat Monopyridone.[4][5][6] This results in better peak shape and retention.

  • Secondary Silanol Interactions: Residual free silanol groups on the surface of silica-based columns can interact with the cationic Diquat molecules, leading to peak tailing.

    • Expert Recommendation: Employ a column with end-capping or use a column specifically designed for the analysis of polar compounds. Additionally, adjusting the mobile phase pH can help to suppress silanol interactions.

  • Mobile Phase Mismatch: The composition of the mobile phase is critical for good peak shape.

    • Expert Recommendation: For HILIC methods, ensure your mobile phase has a high percentage of organic solvent (typically acetonitrile) to promote partitioning and retention. The use of a volatile buffer, such as ammonium formate or ammonium acetate, is also crucial for maintaining a stable pH and improving peak symmetry.[7][8]

Q2: My sensitivity for Diquat Monopyridone is very low. How can I improve my limit of detection (LOD)?

Low sensitivity can stem from several factors, including inefficient sample preparation, suboptimal chromatographic conditions, and incorrect mass spectrometry parameters.

Strategies for Enhancing Sensitivity:

  • Optimize Sample Preparation:

    • Solid-Phase Extraction (SPE): Due to the cationic nature of Diquat Monopyridone, a weak cation exchange (WCX) SPE sorbent is highly effective for extraction and concentration from complex matrices.[9][10] This approach allows for the specific retention of the target analyte while washing away neutral and anionic interferences, leading to a cleaner extract and reduced matrix effects.

    • Avoid Ion-Pairing Reagents: While traditionally used to improve retention in reversed-phase systems, ion-pairing reagents can significantly suppress the ionization of the analyte in the mass spectrometer, leading to a drastic reduction in sensitivity.[6][7] HILIC chromatography obviates the need for these reagents.

  • Refine Chromatographic Method:

    • Gradient Elution: A well-designed gradient elution program in HILIC can help to sharpen peaks and improve the signal-to-noise ratio.

    • Flow Rate: Optimizing the flow rate for your column dimensions can enhance separation efficiency and, consequently, sensitivity.

  • Fine-Tune Mass Spectrometry Parameters:

    • Precursor and Product Ion Selection: Ensure you are using the most abundant and specific precursor and product ions for your multiple reaction monitoring (MRM) transitions. For Diquat Monopyridone, the singly charged cation [M+H]+ at m/z 199.1 is a common precursor ion.[11]

    • Collision Energy (CE) and Capillary Voltage: These parameters should be empirically optimized for Diquat Monopyridone to achieve the most stable and intense fragment ion signal. An ESI capillary voltage around 1000V has been shown to improve sensitivity for related compounds.[12][13]

Q3: I am observing significant matrix effects in my analysis. What are the best practices to mitigate this?

Matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of the analyte, are a major source of variability and inaccuracy.

Mitigation Strategies:

  • Effective Sample Cleanup: As mentioned, using a targeted SPE method like WCX is the first line of defense.[9][10]

  • Use of Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for Diquat Monopyridone is the gold standard for correcting matrix effects. The SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification. However, it's important to note that deuterated standards of diquat have shown instability in aqueous solutions.[10]

  • Matrix-Matched Calibrants: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that closely matches the study samples can help to compensate for matrix effects.[14]

  • Chromatographic Separation: Optimizing your HILIC method to separate Diquat Monopyridone from the majority of matrix components is crucial.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Action
No Peak Detected Incorrect MS/MS transitions.Verify the precursor and product ions for Diquat Monopyridone. A common transition is 199.1 -> 155.1.[11]
Sample degradation.Diquat and its metabolites can adsorb to glass surfaces. Use polypropylene labware throughout your sample preparation.[6][10]
Inefficient extraction.Optimize your SPE protocol. Ensure the pH of the sample is appropriate for retention on the WCX sorbent.
Split Peaks Column contamination or damage.Flush the column or replace it if necessary. Using a guard column can extend the life of your analytical column.[15]
Inappropriate injection solvent.The injection solvent should be compatible with the mobile phase. In HILIC, injecting a sample in a solvent with a high aqueous content can cause peak distortion.
Inconsistent Retention Times Unstable mobile phase composition.Ensure your mobile phase is well-mixed and degassed. Check for leaks in the HPLC system.[1]
Column temperature fluctuations.Use a column oven to maintain a consistent temperature.
High Background Noise Contaminated mobile phase or LC-MS system.Use high-purity solvents and flush the system thoroughly.
Matrix interferences.Improve your sample cleanup procedure.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using Weak Cation Exchange (WCX)

This protocol is a general guideline and should be optimized for your specific matrix.

  • Conditioning: Condition the WCX SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 3 mL of a buffer at a neutral pH (e.g., 25 mM phosphate buffer, pH 7).[10]

  • Loading: Adjust the pH of your sample to ~7 and load it onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with 3 mL of the equilibration buffer to remove neutral and anionic interferences. A subsequent wash with a mild organic solvent like methanol can further remove non-polar interferences.

  • Elution: Elute the Diquat Monopyridone with a small volume (e.g., 2 x 1 mL) of an acidic organic solvent, such as 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: HILIC-MS/MS Analysis

This is a starting point for method development.

  • Column: A HILIC column suitable for polar analytes (e.g., amide, cyano, or bare silica phase).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: Ramp to 50% B

    • 5-6 min: Hold at 50% B

    • 6.1-8 min: Return to 95% B for re-equilibration

  • Flow Rate: 0.3 - 0.5 mL/min (depending on column dimensions).

  • Injection Volume: 5 µL.

  • Column Temperature: 30-40 °C.

  • MS/MS Parameters (Example for Diquat Monopyridone):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (m/z): 199.1.

    • Product Ions (m/z): 155.1 (quantifier), 78.3 (qualifier).[11]

    • Dwell Time: 100-200 ms.

Data Presentation

Table 1: Example Mass Spectrometry Parameters for Diquat and its Metabolites

AnalytePrecursor Ion (m/z)Product Ion (Quantifier) (m/z)Product Ion (Qualifier) (m/z)Reference
Diquat183.1156.6129.5[11]
Diquat Monopyridone199.1155.178.3[11]
Diquat Dipyridone215.0171.3153.3[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Matrix pH_Adjust pH Adjustment to ~7 Sample->pH_Adjust SPE WCX SPE pH_Adjust->SPE Wash Wash (Buffer & Methanol) SPE->Wash Load Elute Elution (Acidic Methanol) Wash->Elute Interferences Removed Dry_Reconstitute Evaporation & Reconstitution Elute->Dry_Reconstitute HILIC HILIC Separation Dry_Reconstitute->HILIC MSMS Tandem MS Detection (MRM) HILIC->MSMS Data Data Acquisition & Analysis MSMS->Data

Caption: Experimental workflow for the analysis of Diquat Monopyridone.

troubleshooting_lod Start Low LOD for Diquat Monopyridone? Check_SPE Is SPE Optimized? Start->Check_SPE Check_Chroma Is Chromatography Efficient? Check_SPE->Check_Chroma Yes Optimize_SPE Implement WCX SPE Protocol Check_SPE->Optimize_SPE No Check_MS Are MS Parameters Tuned? Check_Chroma->Check_MS Yes Use_HILIC Switch to HILIC Column Check_Chroma->Use_HILIC No Optimize_MS Optimize Collision Energy & Voltages Check_MS->Optimize_MS No Result Improved LOD Check_MS->Result Yes Optimize_SPE->Check_Chroma Use_HILIC->Check_MS Optimize_MS->Result

Sources

Technical Support Center: Resolving Retention Time Shifts for Diquat and its Monopyridone Metabolite

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving common chromatographic issues encountered during the analysis of diquat and its primary metabolite, diquat monopyridone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve retention time shifts, ensuring robust and reproducible analytical methods. The information provided herein is based on established scientific principles and practical field experience.

Frequently Asked Questions (FAQs)

Q1: Why are diquat and diquat monopyridone challenging to analyze chromatographically, often leading to retention time instability?

Diquat is a doubly charged quaternary ammonium herbicide, and its monopyridone metabolite also carries a positive charge. These characteristics make them highly polar and water-soluble. Consequently, they exhibi[1][2]t poor retention on traditional reversed-phase columns (like C18) which separate compounds based on hydrophobicity. To achieve retention, spe[1]cialized chromatographic techniques are required, but these can be susceptible to subtle changes in analytical conditions, leading to retention time shifts.

Commonly employed techniques include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method as it uses a polar stationary phase and a high organic content mobile phase to retain and separate polar compounds. However, HILIC separation[1][2][3]s are highly sensitive to the mobile phase composition, particularly the water content and buffer concentration.

  • Ion-Pair Chromatogr[1][2]aphy: This technique adds a reagent to the mobile phase that pairs with the charged analytes, increasing their hydrophobicity and enabling retention on a reversed-phase column. While effective, ion-pair[2][4]ing reagents can contaminate the LC-MS system and cause signal suppression. The equilibrium of the io[3][5]n-pairing process is delicate and can be easily disturbed, leading to retention time variability.

The inherent polarity and charge of diquat and its monopyridone metabolite are the primary reasons for their challenging chromatographic behavior and the potential for retention time instability.

Troubleshooting Guide: Diagnosing and Resolving Retention Time Shifts

Retention time shifts can be categorized as either sudden (abrupt changes) or gradual (drifting over a series of injections). The nature of the shift can provide clues to its underlying cause.

Issue 1: Gradual Retention Time Drift (Typically Decreasing Retention)

You observe that the retention times for diquat and diquat monopyridone are slowly decreasing over a sequence of injections.

Potential Causes & Solutions:

  • A. Mobile Phase Instability:

    • Scientific Rationale: In HILIC, the water content in the mobile phase is the strongest eluting solvent. Evaporation of the more v[6]olatile organic solvent (typically acetonitrile) from the mobile phase reservoir will increase the proportion of water, leading to decreased retention times. Similarly, volatile acids or bases used for pH control (e.g., formic acid, ammonia) can evaporate, causing a pH shift and affecting analyte retention.

    • Troubleshooting[7][8] Protocol:

      • Verify Mobile Phase Preparation: Ensure mobile phases are prepared fresh daily and are well-mixed.

      • Cover Reservoirs: Keep mobile phase reservoirs loosely capped to minimize evaporation without creating a vacuum.

      • Check for Leaks: A small, consistent leak in the system can lead to a gradual change in flow rate and, consequently, retention time.

    • Data to Collect[9]:

      Parameter Observation with Mobile Phase Instability
      Retention Time Gradual decrease over a sequence of injections.
      Peak Shape May remain consistent initially.

      | System Pressure | May show a slight, gradual change. |

  • B. Column Equilibration Issues:

    • Scientific Rationale: HILIC columns require a significant time to equilibrate with the mobile phase to form a stable water layer on the stationary phase surface, which is crucial for the retention mechanism. Insufficient equilibratio[6]n will result in drifting retention times, usually decreasing as the column becomes more hydrated.

    • Troubleshooting Protocol:

      • Increase Equilibration Time: For HILIC methods, equilibrate the column for at least 30-60 minutes with the initial mobile phase composition before the first injection.

      • Perform Conditioning Injections: Injecting a few blank or standard solutions before running the analytical sequence can help to stabilize the column.

    • Expected Outcome: A properly equilibrated column will exhibit stable retention times from the first injection of the sequence.

Issue 2: Sudden or Erratic Retention Time Shifts

You observe abrupt and unpredictable changes in retention times between injections or between different analytical batches.

Potential Causes & Solutions:

  • A. Mobile Phase pH and Buffer Concentration Inconsistencies:

    • Scientific Rationale: The pH of the mobile phase is a critical parameter that influences the ionization state of the analytes and the surface charge of the stationary phase, thereby affecting retention. Even small variations in [7][8]pH can lead to significant shifts in retention time. Buffer concentration also[8] plays a key role; higher buffer concentrations can shorten retention times in HILIC by competing with the analytes for interaction with the stationary phase.

    • Troubleshooting[10][11] Protocol:

      • Precise pH Measurement: Use a calibrated pH meter to measure the pH of the aqueous portion of the mobile phase before adding the organic solvent. Note that the addition of organic solvent can alter the effective pH.

      • Consistent [12]Buffer Preparation: Ensure that the same source and lot of buffer salts are used and that they are weighed accurately.

      • Method Robustness Check: Deliberately vary the mobile phase pH by ±0.2 units and the buffer concentration by ±10% to assess the impact on retention time and determine the robustness of the method.

    • Data to Collect:

      Parameter Impact of pH/Buffer Variation
      Retention Time Significant shifts with small changes in pH or buffer concentration.
      Peak Shape May also be affected, leading to tailing or splitting.

      | Selectivity |[8] The relative retention of diquat and its monopyridone may change. |

  • B. Metal Chelation Effects:

    • Scientific Rationale: Diquat and its monopyridone metabolite possess structures that can chelate (bind to) metal ions. If there is metal contami[13]nation in the HPLC system (e.g., from stainless steel components, sample matrix, or mobile phase), the analytes can form complexes with these metal ions. These complexes will have[14][15] different chromatographic properties than the free analytes, leading to peak splitting, tailing, or the appearance of new, unexpected peaks, which can be misinterpreted as retention time shifts.

    • Troubleshooting[15][16] Protocol:

      • System Passivation: Flush the HPLC system with a solution of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to remove metal ion contamination. A typical procedure involves flushing with a 0.1% EDTA solution followed by a thorough wash with water and the mobile phase.

      • Use of Bioc[15][16]ompatible Systems: If metal chelation is a persistent issue, consider using an HPLC system with biocompatible (e.g., PEEK or titanium) flow paths to minimize metal leaching.

      • Addition of[14] a Sacrificial Chelator: In some cases, adding a small amount of a chelating agent to the mobile phase can help to mask the effects of metal contamination.

    • Visualizing the Troubleshooting Workflow:

      Caption: Troubleshooting workflow for retention time shifts.

Issue 3: Poor Peak Shape and Retention Time Instability

You are experiencing peak tailing or splitting in addition to retention time shifts.

Potential Causes & Solutions:

  • A. Secondary Interactions with the Stationary Phase:

    • Scientific Rationale: The strong positive charge on diquat and its monopyridone can lead to undesirable ionic interactions with residual silanol groups on the surface of silica-based HILIC columns. These interactions can ca[3]use severe peak tailing and long, unpredictable retention times.

    • Troubleshooting Protocol:

      • Use a Deactivated Stationary Phase: Employ a HILIC column with a charge-neutral or zwitterionic surface chemistry, which is designed to minimize interactions with charged analytes.

      • Optimize Mo[3][6]bile Phase Additives: The type and concentration of the buffer salt in the mobile phase can help to mask silanol activity and improve peak shape. Ammonium formate or ammonium acetate are commonly used.

    • Chemical Princi[10][17]ple Diagram:

      G cluster_0 Undesirable Interaction cluster_1 Mitigation Analyte (+) Analyte (+) Silanol (-) Si-O- (on column surface) Analyte (+)->Silanol (-) Ionic Interaction Buffer Cation (+) Buffer Cation (+, e.g., NH4+) Silanol_Mitigated (-) Si-O- (on column surface) Buffer Cation (+)->Silanol_Mitigated (-) Masking Effect

      Caption: Mitigation of secondary interactions with silanols.

Experimental Protocols

Protocol 1: HPLC System Flush for Metal Contamination
  • Disconnect the Column: Remove the analytical column from the system.

  • Prepare Flushing Solutions:

    • Solution A: HPLC-grade water

    • Solution B: 0.1% (w/v) EDTA in HPLC-grade water

    • Solution C: HPLC-grade methanol

  • System Flush Sequence:

    • Flush the entire system (all flow paths) with Solution A for 30 minutes at a flow rate of 1 mL/min.

    • Flush with Solution B for 60 minutes at 1 mL/min.

    • Flush with Solution A for 30 minutes at 1 mL/min.

    • Flush with Solution C for 20 minutes at 1 mL/min.

    • Flush with your initial mobile phase for 30 minutes.

  • Reconnect the Column: Reinstall the column and equilibrate thoroughly before use.

References

  • Agilent Technologies. (2017). Rapid Separation of Paraquat and Diquat Using Hydrophilic Interaction Chromatography (HILIC) with LC/MS Detection. Agilent. [Link]

  • Waters Corporation. (n.d.). Improved Resolution for Paraquat and Diquat: Drinking Water Analysis Using the CORTECS UPLC HILIC Column. Waters. [Link]

  • Li, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. Molecules, 28(2), 737. [Link]

  • LCGC International. (2010). The Direct Analysis of Diquat and Paraquat in Lake Water Samples by per Aqueous Liquid Chromatography. LCGC International, 23(2). [Link]

  • Hewavitharana, A. K., et al. (2020). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. LCGC North America, 38(11), 624-630. [Link]

  • Restek Corporation. (2020). LC-MS/MS Analysis of Paraquat and Diquat without Ion-Pairing Reagents. Restek. [Link]

  • Li, Y., et al. (2023). Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. Molecules, 28(2), 737. [Link]

  • Crawford Scientific. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. Crawford Scientific. [Link]

  • Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Hawach Scientific. [Link]

  • ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]

  • Ristovska, N., et al. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 64(1), 29-37. [Link]

  • Chromtech. (n.d.). Simple, Sensitive HPLC/UV Analysis for Paraquat and Diquat. Chromtech. [Link]

  • ResearchGate. (2015). Any advice on Paraquat diquat analysis in potato by LC/MS? ResearchGate. [Link]

  • Waters Corporation. (n.d.). UPLC-MS/MS Determination of Paraquat and Diquat in Potato and Wheat Using the CORTECS UPLC HILIC Column. Waters. [Link]

  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Wang, C., et al. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. Applied Biological Chemistry, 65(1), 32. [Link]

  • Yang, S., et al. (2010). Identification and Control of Metal-Chelating Chromatographic Artifacts in the Analysis of a Malonohydrazide Derivative Drug Compound. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 371-375. [Link]

  • ResearchGate. (2010). Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound. ResearchGate. [Link]

  • ResearchGate. (1995). Analysis of paraquat, diquat and two diquat metabolites in biological materials by high-performance liquid chromatography. ResearchGate. [Link]

  • Deacon, M. (n.d.). METAL CHELATION IN SEPARATION SCIENCE. DORAS. [Link]

  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Element Lab Solutions. [Link]

  • LCGC Blog. (2013). Retention Shifts in HPLC. LCGC Blog. [Link]

  • Chromatography Forum. (2006). shifting retention time. Chromatography Forum. [Link]

  • Dow Chemical Company. (n.d.). General Concepts of the Chemistry of Chelation. Chem Connections. [Link]

Sources

Validation & Comparative

Comparative Extraction Efficiency Guide: Diquat vs. Diquat Monopyridone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the extraction efficiencies between Diquat (DQ) and its primary oxidative metabolite/photoproduct, Diquat Monopyridone (DQMP) .

The core analytical challenge lies in their physicochemical divergence: Diquat is a permanent dication (2+) , whereas Diquat Monopyridone is a monocation (1+) . This reduction in charge density fundamentally alters their interaction with Weak Cation Exchange (WCX) sorbents and hydrophilic interaction liquid chromatography (HILIC) stationary phases.

Key Takeaway: While Diquat exhibits robust retention on WCX media due to its double charge, DQMP is significantly more susceptible to premature elution during aggressive wash steps. Consequently, protocols optimized solely for Diquat often yield poor recovery (<60%) for DQMP unless ionic strength and pH are strictly modulated.

Physicochemical Context: The Charge State Divergence

To optimize extraction, one must understand the structural transformation. Diquat degradation involves the oxidation of one pyridyl ring into a pyridone moiety, effectively neutralizing one positive charge.

Chemical Transformation Logic

ChemicalTransformation cluster_impact Impact on Extraction DQ Diquat (DQ) [C12H12N2]2+ Charge: +2 High Polarity (LogP -4.6) Oxidation Oxidation / Photolysis (+ O2, UV) DQ->Oxidation Effect1 WCX Retention: DQ >> DQMP DQ->Effect1 DQMP Diquat Monopyridone (DQMP) [C12H11N2O]+ Charge: +1 Reduced Polarity Oxidation->DQMP DQMP->Effect1 Effect2 Soil Adsorption: DQ >> DQMP

Figure 1: The oxidation of Diquat to Diquat Monopyridone results in a loss of one positive charge, weakening ionic interactions with cation-exchange sorbents.

Comparative Extraction Protocols

Method A: Solid Phase Extraction (SPE) for Water Samples

Best for: Drinking water, surface water, and wastewater. Mechanism: Weak Cation Exchange (WCX).[1]

The industry standard utilizes Mixed-Mode WCX (e.g., Waters Oasis WCX). The carboxylate groups on the sorbent exchange with the quaternary amines.

The Efficiency Gap
  • Diquat (2+): Forms a very strong ionic bond with two carboxylate sites. It requires high acid strength to elute.

  • DQMP (1+): Forms a weaker single-point ionic bond. Critical Failure Point: If the wash step contains high ionic strength buffers or moderate organic content (e.g., >50% MeOH) without pH control, DQMP can be stripped before elution.

Optimized Protocol (Simultaneous Extraction)
  • Conditioning: 3 mL MeOH, then 3 mL Water.

  • Loading: Load 10–100 mL sample (pH adjusted to 7.0 ± 0.5).

    • Note: Do not acidify sample prior to loading; low pH suppresses sorbent ionization (pKa ~5), causing breakthrough.

  • Wash 1 (Matrix Removal): 3 mL Ammonium Acetate (100mM, pH 8.0).

    • Why: Maintains sorbent negative charge while removing neutrals.

  • Wash 2 (Organic Clean-up): 3 mL Isopropanol.

    • Caution: Ensure pH remains >7.[1] Acidic organic washes will elute DQMP here.

  • Elution: 3 mL Acetonitrile:Water (80:20) + 2% Formic Acid.

    • Mechanism:[2] Acid protonates the sorbent carboxyl groups (neutralizing them), releasing the positively charged analytes.

Method B: Protein Precipitation (PP) for Biological Fluids

Best for: Plasma, Serum, Urine. Mechanism: Solubility exclusion.

Since both compounds are highly polar, they remain in the aqueous supernatant while proteins precipitate.

  • Protocol: Mix Plasma 1:3 with Acetonitrile (containing 1% Formic Acid). Vortex 1 min. Centrifuge 10,000g.

  • Efficiency:

    • DQ: >85% recovery.[3][4][5][6]

    • DQMP: >90% recovery (often higher than DQ because DQ can bind to precipitated proteins/cell debris more strongly).

Experimental Data: Efficiency Comparison

The following data summarizes recovery rates from validated LC-MS/MS methodologies (e.g., utilizing HILIC chromatography).

ParameterDiquat (DQ)Diquat Monopyridone (DQMP)Operational Insight
Charge State +2 (Dication)+1 (Monocation)DQMP elutes earlier on WCX.
SPE Recovery (WCX) 85% – 105%70% – 90%DQMP requires gentler washes.
PP Recovery (Plasma) 80% – 90%90% – 98%DQMP binds less to protein pellets.
Soil Adsorption Extremely High (Irreversible)HighAcid/Heat required for both.
Stability (Light) ModerateLow (Photosensitive) Amber glassware is mandatory.
LOD (Water) ~0.5 ng/L~1.0 ng/LDQMP ionization efficiency is lower.

Critical Control Points & Troubleshooting

The "Glass Wall" Effect

Diquat adheres tenaciously to silicate glass surfaces via ion-exchange with silanol groups.

  • Risk: Loss of analyte during standard prep.

  • Solution: Use polypropylene (PP) or polymethylpentene (PMP) labware exclusively. If glass is mandatory, it must be silanized.

Chromatographic Separation (HILIC vs. RP)

Reversed-Phase (C18) fails for these compounds due to lack of retention. Ion-Pairing (IP) is an alternative but suppresses MS sensitivity. HILIC (Hydrophilic Interaction Liquid Chromatography) is the superior choice.

  • Column: Silica or Amide-based HILIC (e.g., BEH HILIC).

  • Mobile Phase: High organic (Acetonitrile) with Ammonium Formate buffer (pH 3.7).

  • Observation: DQMP elutes before DQ in HILIC modes because DQ's double charge interacts more strongly with the water layer on the silica surface.

Workflow Logic Diagram

ExtractionWorkflow cluster_Prep Pre-Treatment cluster_SPE SPE (Oasis WCX) Sample Sample (Water/Bio) Labware Use Plastic Labware (Avoid Glass Adsorption) Sample->Labware Filter Filter (0.2 µm PTFE) Labware->Filter Load Load at pH 7.0 (Ensure Sorbent is Ionized) Filter->Load Wash Wash: Amm. Acetate pH 8 + Isopropanol Load->Wash DQ retains strongly DQMP risks elution Elute Elute: ACN + 2% Formic Acid (Disrupts Ionic Bond) Wash->Elute Analysis LC-MS/MS (HILIC Mode) DQMP elutes before DQ Elute->Analysis

Figure 2: Optimized extraction workflow emphasizing the critical pH control points for retaining both dicationic and monocationic species.

References

  • Waters Corporation. (2012). Fast and Sensitive UPLC/MS(MS) Determination of Diquat and Paraquat in Drinking Water. Retrieved from [Link]

  • Fuke, C., et al. (2002).[7] Analysis of paraquat, diquat and two diquat metabolites in biological materials by high-performance liquid chromatography. Legal Medicine. Retrieved from [Link]

  • Zhou, Y., et al. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry. Retrieved from [Link]

  • Pizzutti, I. R., et al. (2016).[8] Determination of paraquat and diquat: LC-MS method optimization and validation. Food Chemistry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Accuracy and Precision in Diquat Monopyridone Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, toxicologists, and drug development professionals, the accurate quantification of diquat and its primary metabolite, diquat monopyridone, is of paramount importance. Whether assessing environmental exposure, conducting toxicokinetic studies, or ensuring food safety, the choice of analytical methodology dictates the reliability and validity of the data generated. This guide provides an in-depth comparison of the most prevalent analytical techniques for diquat and diquat monopyridone analysis, with a focus on their accuracy and precision. We will delve into the technical nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering field-proven insights to guide your experimental choices.

The Significance of Diquat and Its Metabolite, Monopyridone

Diquat is a widely used, non-selective contact herbicide. Following exposure, it is metabolized in the body to form diquat monopyridone and diquat dipyridone.[1][2] The analysis of both the parent compound and its metabolites is crucial for understanding the complete toxicological profile and exposure history. The choice of analytical method is therefore a critical decision, balancing the need for sensitivity, specificity, and throughput.

Comparative Analysis of Leading Assay Methodologies

The two most established and validated methods for the quantification of diquat and diquat monopyridone are LC-MS/MS and HPLC-UV. While both are powerful techniques, they differ significantly in their principles of operation, sensitivity, and selectivity, which in turn impacts their accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the gold standard for the analysis of diquat and its metabolites due to its high sensitivity, selectivity, and accuracy.[3][4] This technique combines the separation power of liquid chromatography with the mass-based detection of tandem mass spectrometry.

The Principle of Causality: The strength of LC-MS/MS lies in its ability to physically separate the analytes of interest from the sample matrix using chromatography, followed by highly specific detection based on their unique mass-to-charge ratios (m/z) and fragmentation patterns. This two-tiered approach minimizes the likelihood of interference from other compounds in the matrix, leading to highly accurate and precise quantification. The use of isotopically labeled internal standards, such as paraquat-d8, can further enhance accuracy by compensating for variations in sample preparation and instrument response.[4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a more traditional yet robust and widely accessible technique for the analysis of diquat.[3][5] It relies on the separation of analytes by HPLC and their detection based on the absorption of ultraviolet light at a specific wavelength.

The Principle of Causality: The accuracy of HPLC-UV is dependent on the complete chromatographic separation of the analyte from any other components in the sample that may absorb light at the same wavelength. The choice of the stationary phase, mobile phase composition, and detector wavelength are critical parameters that must be optimized to achieve the required selectivity. For diquat, detection is typically performed at around 310 nm.[3][6] While less sensitive and selective than LC-MS/MS, HPLC-UV can provide reliable quantitative data, particularly at higher concentrations.

Performance Data: A Head-to-Head Comparison

The following tables summarize the key performance characteristics of LC-MS/MS and HPLC-UV for the analysis of diquat and diquat monopyridone, based on published experimental data.

Table 1: Performance Characteristics of LC-MS/MS for Diquat and Diquat Monopyridone Analysis

ParameterDiquatDiquat MonopyridoneReference
Linearity Range 3.0 - 3000 ng/mL0.3 - 300 ng/mL[1]
Lower Limit of Quantification (LLOQ) 3.0 ng/mL0.3 ng/mL[1]
Accuracy (% Bias) -12.1 to 13.8%-12.1 to 13.8%[1]
Intra-Assay Precision (%RSD) < 13.5%< 13.5%[1]
Inter-Assay Precision (%RSD) < 13.5%< 13.5%[1]
Recovery 83.3 - 97.8%83.7 - 98.0%[1]

Table 2: Performance Characteristics of HPLC-UV for Diquat and Diquat Monopyridone Analysis

ParameterDiquatDiquat MonopyridoneReference
Linearity Range 0.1 - 10 µg/mL0.01 - 1 µg/mL[2][7]
Limit of Detection (LOD) 1 ng (injection amount)0.02 ng (injection amount)[2][7]
Accuracy HighHigh[2][7]
Precision HighHigh[2][7]
Recovery 95 - 105%Not explicitly stated[5]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of your results, the following detailed protocols for LC-MS/MS and HPLC-UV analysis are provided.

Protocol 1: LC-MS/MS Analysis of Diquat and Diquat Monopyridone in Plasma

This protocol is based on a validated method for the simultaneous determination of diquat and its metabolites in rat plasma.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • To 50 µL of plasma, add an internal standard solution (e.g., paraquat-d8).

  • Precipitate proteins by adding acetonitrile.

  • Vortex and centrifuge the sample.

  • Evaporate the supernatant to dryness under a nitrogen stream.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC system

  • Column: HILIC column (e.g., CORTECS® UPLC® HILIC, 100 mm × 2.1 mm, 1.6 µm)[1]

  • Mobile Phase: A gradient of 10 mM ammonium acetate with 0.5% formic acid in water and acetonitrile.[1]

  • Flow Rate: 0.35 mL/min[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

  • MRM Transitions:

    • Diquat: 183.1 → 156.6[1]

    • Diquat Monopyridone: 199.1 → 155.1[1]

3. Data Analysis

  • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve.

Protocol 2: HPLC-UV Analysis of Diquat in Biological Fluids

This protocol provides a general framework for the analysis of diquat using HPLC-UV.[5]

1. Sample Preparation

  • For biological fluids like blood or urine, a simple protein precipitation step with an organic solvent (e.g., acetonitrile or methanol) may be sufficient.

  • Centrifuge to pellet the precipitated proteins.

  • Filter the supernatant before injection.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: An aqueous buffer containing an ion-pairing agent (e.g., heptanesulfonic acid) and an organic modifier (e.g., acetonitrile). The pH should be acidic.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: 310 nm for diquat.[3]

3. Data Analysis

  • Quantify diquat by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.

Visualizing the Workflow: A Clear Path to Analysis

To further clarify the experimental processes, the following diagrams illustrate the workflows for both LC-MS/MS and HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample add_is Add Internal Standard start->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (HILIC) injection->lc_separation ionization ESI+ Ionization lc_separation->ionization msms_detection MS/MS Detection (MRM) ionization->msms_detection data_acquisition Data Acquisition msms_detection->data_acquisition quantification Quantification data_acquisition->quantification results Results quantification->results

Caption: Workflow for LC-MS/MS analysis of diquat monopyridone.

HPLCUV_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing start_hplc Biological Fluid Sample protein_precip_hplc Protein Precipitation start_hplc->protein_precip_hplc centrifuge_hplc Centrifugation protein_precip_hplc->centrifuge_hplc filter_hplc Filtration centrifuge_hplc->filter_hplc injection_hplc Injection filter_hplc->injection_hplc hplc_separation HPLC Separation (C18) injection_hplc->hplc_separation uv_detection UV Detection (310 nm) hplc_separation->uv_detection data_acquisition_hplc Data Acquisition uv_detection->data_acquisition_hplc quantification_hplc Quantification data_acquisition_hplc->quantification_hplc results_hplc Results quantification_hplc->results_hplc

Caption: Workflow for HPLC-UV analysis of diquat.

A Note on Immunoassays (ELISA)

While Enzyme-Linked Immunosorbent Assays (ELISAs) are available for the parent compound, diquat, specific and validated ELISA kits for diquat monopyridone are not readily documented in the scientific literature.[8] ELISAs for diquat can be a useful screening tool due to their high throughput and ease of use. However, they are generally considered semi-quantitative and may be prone to cross-reactivity, necessitating confirmation by a more specific method like LC-MS/MS.

Conclusion: Selecting the Right Tool for the Job

The choice between LC-MS/MS and HPLC-UV for the analysis of diquat and diquat monopyridone hinges on the specific requirements of your study.

  • For high-sensitivity, high-specificity, and regulatory-compliant quantitative data, especially at low concentrations in complex biological matrices, LC-MS/MS is the unequivocal method of choice. Its superior accuracy and precision provide the highest level of confidence in the results.

  • For routine analysis where lower sensitivity is acceptable and instrumentation cost is a consideration, HPLC-UV offers a reliable and robust alternative for the quantification of diquat.

As a senior application scientist, my recommendation is to employ LC-MS/MS for any definitive toxicokinetic, clinical, or forensic studies involving diquat and its metabolites. The initial investment in method development and instrumentation is far outweighed by the generation of irrefutable, high-quality data that will withstand rigorous scientific and regulatory scrutiny. For preliminary screening or in situations with less stringent sensitivity requirements, a well-validated HPLC-UV method can be a cost-effective solution.

Ultimately, a thorough understanding of the strengths and limitations of each technique, as outlined in this guide, will empower you to make informed decisions and generate data that is both accurate and precise.

References

  • Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. (2022). Forensic Toxicology, 40(2), 332-339. [Link]

  • Paraquat and Diquat: Recent Updates on Their Pretreatment and Analysis Methods since 2010 in Biological Samples. (2023). Molecules, 28(2), 684. [Link]

  • Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. (2022). Forensic Toxicology, 40(2), 332-339. [Link]

  • Simple method for analysis of diquat in biological fluids and tissues by high-performance liquid chromatography. (1991). Journal of Chromatography B: Biomedical Sciences and Applications, 563(2), 402-407. [Link]

  • Analysis of paraquat, diquat and two diquat metabolites in biological materials by high-performance liquid chromatography. (2002). Legal Medicine, 4(3), 156-163. [Link]

  • Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–t. (2022). Forensic Toxicology, 40(2), 332-339. [Link]

  • Comparison of the aquatic toxicity of diquat and its metabolites to zebrafish Danio rerio. (2024). Scientific Reports, 14(1), 1-10. [Link]

  • Analysis of paraquat, diquat and two diquat metabolites in biological materials by high-performance liquid chromatography. (2002). Legal Medicine, 4(3), 156-163. [Link]

  • Residue Findings of Diquat and Paraquat in Samples of Plant Origin Pilot Monitoring. (2025). EURL-SRM. [Link]

  • Highly Polar Pesticide Multi-Residue Analysis in Food Safety by LC-MS/MS. (n.d.). Shimadzu. [Link]

  • Diagnostic Accuracy of A Diquat Quantitative Detection Kit and A Portable Mass Spectrometry System for Quantifying Diquat Concentrations in Human Blood Samples. (2026). ClinicalTrials.gov. [Link]

  • Simple, Sensitive HPLC/UV Analysis for Paraquat and Diquat. (n.d.). Chromtech. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass. [Link]

  • Method Validation Guidelines. (2017). FDA. [Link]

  • HPLC chromatogram of a diquat standard with UV detection. (n.d.). ResearchGate. [Link]

  • Paraquat ELISA Kit (DEIA4024). (n.d.). Creative Diagnostics. [Link]

  • The Research on Analytical Method of Diquat Dibromide in Diquat Technical Concentrates. (2017). MATEC Web of Conferences, 100, 02035. [Link]

  • DIQUAT (addendum). (2003). World Health Organization. [Link]

  • Monitoring of Diquat and Paraquat in Livestock Products by LC-MS/MS Combined with Modified QuEChERS Methods. (2025). Korean Journal of Environmental Agriculture, 44(1), 110-120. [Link]

  • method 549.2 determination of diquat and paraquat in drinking water by liquid-solid extraction and. (n.d.). EPA. [Link]

  • Diquat Dibromide - Draft Human Health Risk Assessment for Registration Review. (2025). Regulations.gov. [Link]

  • FDA announces final guidance for 'Bioanalytical Method validation,' now available. (2018). European Pharmaceutical Review. [Link]

Sources

Comparative Guide: UV vs. MS Detection for Diquat Monopyridone

[1]

Executive Summary

Diquat monopyridone (DQMP) is the primary oxidative metabolite and environmental degradation product of the herbicide Diquat.[1] While the parent compound (Diquat) is a doubly charged cation often analyzed via standard regulatory methods (e.g., EPA 549.2), the metabolite DQMP presents unique analytical challenges due to its altered charge state, polarity, and spectrophotometric properties.[1]

This guide objectively compares Ultraviolet (UV) Detection against Mass Spectrometry (MS/MS) for DQMP analysis.[1][2]

  • The Bottom Line:

    • Choose UV (PDA) for formulation quality control, high-concentration degradation studies, and when cost-efficiency is paramount.[1][3] It requires rigorous chromatographic separation (often ion-pairing) to resolve DQMP from the parent.[1][3]

    • Choose MS (LC-MS/MS) for trace-level environmental monitoring (ppt levels), biological fluids (plasma/urine), and complex matrices where definitive structural confirmation is required.[1][3]

Analyte Profile: Diquat vs. Monopyridone[1][2][4][5][6]

Understanding the physicochemical shift from parent to metabolite is critical for method selection.[1]

FeatureDiquat (Parent)Diquat Monopyridone (DQMP)Impact on Analysis
Structure 1,1'-ethylene-2,2'-bipyridinium1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyraziniumLoss of symmetry; introduction of keto group.[1][3]
Charge State Dication (

)
Monocation (

) or Neutral (pH dependent)
Drastic change in retention on Cation Exchange/HILIC.[3]
Molecular Mass 184.2 Da (Cation)~199.2 Da (Singly charged)Distinct mass shift (+16 Da) allows easy MS resolution.[1]
UV Max (

)
308–310 nm~250–260 nm (Shifted)UV detection requires multi-wavelength monitoring.

Deep Dive: Ultraviolet (UV) Detection

The Traditional Workhorse[2]

UV detection, specifically when coupled with Photodiode Array (PDA), remains the standard for regulated water analysis of the parent compound.[1] However, for DQMP, it serves a niche role.[1]

Mechanism

DQMP retains a conjugated system but loses the specific electronic transition of the bipyridinium core.[1] Detection relies on the absorption of light by the pyridone ring system.[1]

Validated Protocol: Ion-Pairing HPLC-UV

Application: Formulation stability testing or high-level residue analysis (>10 ppb).[1][3]

  • Column: C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 10 mM Sodium 1-Heptanesulfonate (Ion-Pairing Agent) + 1% Triethylamine (pH adjusted to 2.5 with H3PO4).[1][3]

    • Solvent B: Acetonitrile.[1][4]

    • Isocratic Flow: 85% A / 15% B.[1]

  • Detection:

    • Channel 1: 308 nm (Diquat Parent).[1]

    • Channel 2: 260 nm (DQMP - Note: Run a scan to determine exact

      
       for your specific synthesized standard).[1][3]
      
  • Flow Rate: 1.0 mL/min.

Pros & Cons
  • (+) Robustness: Less susceptible to matrix suppression than MS.[1]

  • (+) Cost: Low operational expenditure.[1]

  • (-) Specificity: High risk of false positives in complex matrices (soil/wastewater) due to co-eluting organic matter.[1][3]

  • (-) Sensitivity: LOD is typically limited to the ppb (

    
    g/L)  range.[1][3]
    

Deep Dive: Mass Spectrometry (LC-MS/MS)

The Gold Standard for Trace Analysis[1][3]

LC-MS/MS (Triple Quadrupole) is the preferred method for biological matrices (plasma/urine) and trace environmental monitoring due to its ability to filter background noise and specifically isolate the DQMP mass transition.

Mechanism

Electrospray Ionization (ESI) in Positive Mode.[1] Unlike Diquat (which is already charged), DQMP ionizes readily as


Validated Protocol: HILIC-MS/MS

Application: Plasma pharmacokinetics or environmental water monitoring (<0.1 ppb).[1][3]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Silica or Amide phase.[1][3] Avoids the need for messy ion-pairing reagents that contaminate MS sources.[1][3]

  • Mobile Phase:

    • A: 100 mM Ammonium Formate in Water (pH 3.5).[1]

    • B: Acetonitrile.[1][4]

    • Gradient: High organic start (90% B) ramping down to 50% B to elute polar cations.[1]

  • MS Settings (ESI+):

    • Source Temp: 400°C.

    • Capillary Voltage: 3.0 kV.[1]

  • MRM Transitions (Quantification):

    • Diquat:

      
       183.1 
      
      
      157.1 (Loss of C2H2).[1]
    • DQMP:

      
       199.1 
      
      
      155.1 (Quantifier) & 199.1
      
      
      78.3 (Qualifier).[1][3][5]
Pros & Cons
  • (+) Sensitivity: LOD in the ppt (ng/L) range.

  • (+) Selectivity: Unambiguous identification via unique mass transitions.[1]

  • (-) Matrix Effects: Susceptible to ion suppression (requires deuterated internal standards, e.g., Diquat-d4).[1][2][3]

  • (-) Cost: High capital and maintenance cost.[1][2][3]

Comparative Data Analysis

The following table summarizes performance metrics derived from field applications (e.g., rat plasma analysis and environmental water testing).

MetricHPLC-UV (PDA)LC-MS/MS (Triple Quad)
Limit of Detection (LOD) ~10 ng/mL (ppb)~0.1–0.5 ng/mL (ppt)
Linearity (Dynamic Range)

to


to

Selectivity Low (Retention time + Spectrum)High (Retention time + Precursor/Product Ion)
Sample Volume Required High (250–500 mL for water SPE)Low (10–50 µL for direct injection/plasma)
Throughput Moderate (Isocratic runs)High (Fast gradients, <5 min)
Major Interference Humic acids, UV-absorbing organicsPhospholipids (Plasma), Salts (Water)

Decision Visualization

The following diagrams illustrate the logical workflow for selecting and executing the appropriate method.

Diagram 1: Method Selection Logic

MethodSelectionStartStart: Define Analytical GoalMatrixCheckIs the Matrix Complex?(Plasma, Soil, Wastewater)Start->MatrixCheckConcCheckExpected Concentration?MatrixCheck->ConcCheckNo / UnknownMethod_MSSelect LC-MS/MSUse HILIC ModeMatrixCheck->Method_MSYes (High Interference)UV_PathHigh Conc (>100 ppb)Clean Matrix (Formulation)ConcCheck->UV_PathHighMS_PathTrace Conc (<1 ppb)Complex MatrixConcCheck->MS_PathLow / TraceMethod_UVSelect HPLC-UV (PDA)Use Ion-Pairing C18UV_Path->Method_UVMS_Path->Method_MS

Caption: Decision tree for selecting UV vs. MS based on matrix complexity and sensitivity needs.

Diagram 2: Analytical Workflow Comparison

Workflowcluster_UVHPLC-UV Workflowcluster_MSLC-MS/MS WorkflowSampleSample(Water/Biofluid)SPESPE Concentration(Required for Sensitivity)Sample->SPEProteinProtein Ppt / Dilution(Minimal Prep)Sample->ProteinLC_IPLC Separation(Ion-Pairing)SPE->LC_IPDet_UVDetection308nm / 260nmLC_IP->Det_UVLC_HILICLC Separation(HILIC)Protein->LC_HILICDet_MSDetectionMRM 199->155LC_HILIC->Det_MS

Caption: Workflow comparison showing the heavy sample prep required for UV vs. the direct approach of MS.

References

  • World Health Organization (WHO). Diquat in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality.[1][3] (2023).[1] Available at: [Link][3]

  • U.S. Environmental Protection Agency (EPA). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC with Ultraviolet Detection.[1][6][7] (1997).[1] Available at: [Link][3]

  • Fuke, C., et al. Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultra-performance liquid chromatography–tandem mass spectrometry.[1] Journal of Chromatography B. (2022).[1] Available at: [Link]

Establishing Linearity Ranges for Diquat Monopyridone (DQMP) Calibration: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Establishing Linearity Ranges for Diquat Monopyridone Calibration Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Diquat monopyridone (DQMP), the primary photodegradation product and mammalian metabolite of the herbicide Diquat, presents unique analytical challenges due to its high polarity and cationic nature. Accurate quantification relies heavily on establishing a robust linearity range that encompasses trace environmental levels (ppt) to toxicological concentrations (ppb/ppm).

This guide compares the performance of Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS) —the recommended "Gold Standard"—against the traditional Ion-Pair HPLC-UV method. We provide experimental protocols to validate linearity ranges, ensuring your data meets the rigorous standards of regulatory bodies like the EPA and ICH.

The Mechanistic Context: Why DQMP Linearity Matters

DQMP (1,2,3,4-tetrahydro-1-oxopyrido[1,2-a]-5-pyrazinium ion) is formed via the oxidative photocyclization of Diquat. Unlike the parent compound, DQMP possesses distinct retention characteristics that often lead to co-elution issues in standard C18 chromatography. Establishing a valid linearity range is not merely about plotting points; it is about defining the window where your detector response is governed solely by analyte concentration, independent of matrix suppression or ion-pairing saturation.

Figure 1: Diquat Degradation Pathway

Understanding the formation of DQMP is critical for selecting the right matrix and storage conditions to prevent in-situ artifact formation.

DQ_Degradation DQ Diquat (Parent Cation) UV UV Light / Oxidation DQ->UV DQMP Diquat Monopyridone (DQMP) [Major Metabolite] UV->DQMP Photocyclization DQDP Diquat Dipyridone (DQDP) DQMP->DQDP Further Oxidation Min Mineralization (Picolinic Acid/CO2) DQDP->Min Ring Cleavage

Caption: The oxidative degradation pathway of Diquat to Diquat Monopyridone (DQMP) and subsequent metabolites.[1]

Comparative Analysis: HILIC-MS/MS vs. HPLC-UV

To establish a linearity range, one must first select the detection "product" or platform. Below is a direct comparison of the performance metrics when establishing linearity for DQMP.

Table 1: Performance Comparison of Calibration Methodologies
FeatureMethod A: HILIC-MS/MS (Recommended) Method B: Ion-Pair HPLC-UV (Alternative)
Principle Separation via polar stationary phase; detection via MRM transitions.Separation via hydrophobic interaction with ion-pairing reagent; detection via Absorbance (310 nm).
Linearity Range Broad Dynamic Range: 0.3 ng/mL – 300 ng/mLLimited Range: 50 ng/mL – 5,000 ng/mL
LLOQ ~0.1 – 0.3 ng/mL (High Sensitivity)~50 ng/mL (Low Sensitivity)
Linearity (

)
> 0.999 (Weighted

)
> 0.995 (Linear)
Matrix Effect Susceptible to ion suppression (Requires Stable Isotope IS).Susceptible to background interference; less specific.
Throughput High (Run time < 5 min)Low (Run time > 15 min due to equilibration).

Expert Insight: While HPLC-UV is accessible, its high Lower Limit of Quantitation (LLOQ) makes it unsuitable for environmental trace analysis. The ion-pairing reagents (e.g., TFA, heptafluorobutyric acid) required for HPLC-UV also contaminate LC systems, making switching between methods difficult. HILIC-MS/MS is the superior choice for establishing sensitive linearity ranges.

Experimental Protocol: Establishing the Linearity Range

The following protocol uses Method A (HILIC-MS/MS) . This workflow ensures that the established range is not just linear, but accurate and reproducible.

Phase 1: Preparation of Standards
  • Stock Solution: Dissolve 1.0 mg of high-purity DQMP standard in 10 mL of 50:50 Methanol/Water (0.1% Formic Acid). Concentration = 100 µg/mL.

  • Internal Standard (IS): Use Diquat-d8 or Paraquat-d8 (if specific DQMP-d3 is unavailable). Note: Diquat-d4 is prone to deuterium exchange errors; d8 is preferred.

Phase 2: Serial Dilution & Matrix Matching

Linearity must be established in the biomatrix (e.g., plasma, water) to account for recovery losses.

  • Working Standard: Dilute Stock to 1,000 ng/mL in mobile phase.

  • Calibration Spiking: Spike blank matrix to create 7 non-zero points:

    • STD 1: 0.3 ng/mL (LLOQ)

    • STD 2: 1.0 ng/mL

    • STD 3: 5.0 ng/mL

    • STD 4: 20.0 ng/mL

    • STD 5: 100.0 ng/mL

    • STD 6: 250.0 ng/mL

    • STD 7: 300.0 ng/mL (ULOQ)

  • IS Addition: Add IS to all samples (final conc. 50 ng/mL) to correct for ionization efficiency variances.

Phase 3: Extraction (Protein Precipitation/SPE)
  • Step 1: Aliquot 50 µL of spiked plasma/water.

  • Step 2: Add 150 µL Acetonitrile (containing 1% Formic Acid) to precipitate proteins.

  • Step 3: Vortex (1 min) and Centrifuge (12,000 rpm, 10 min).

  • Step 4: Transfer supernatant to a polypropylene vial (Glass vials cause adsorption of cationic analytes).

Figure 2: Linearity Validation Workflow

A self-validating loop ensuring the calibration curve meets acceptance criteria.

Calibration_Workflow Start Start Validation Prep Prepare Matrix-Matched Standards (7 Levels) Start->Prep Inject HILIC-MS/MS Injection (Randomized Order) Prep->Inject Calc Calculate Regression (y = mx + c) Inject->Calc Check1 Check R² > 0.99? Calc->Check1 Check2 Back-Calc Accuracy ±15% (±20% at LLOQ)? Check1->Check2 Yes Fail Investigate Weighting (1/x or 1/x²) Check1->Fail No Pass Linearity Established Check2->Pass Yes Check2->Fail No Fail->Calc Re-calculate

Caption: Step-by-step decision tree for validating the linearity of the DQMP calibration curve.

Data Interpretation & Acceptance Criteria

When analyzing your data, do not rely on the correlation coefficient (


) alone. The residuals must be randomly distributed.
Recommended Regression Model

Due to the wide dynamic range (3 orders of magnitude), homoscedasticity is rarely met.

  • Regression: Linear (

    
    )
    
  • Weighting:

    
     (Inverse square of concentration).[1][2] This prioritizes accuracy at the lower end (LLOQ), which is critical for DQMP toxicity monitoring.
    
Example Data Set (HILIC-MS/MS)
Nominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)CV (%)
0.30 (LLOQ) 0.2996.75.2
1.00 1.05105.03.8
5.00 4.9298.42.1
20.00 20.10100.51.9
100.00 98.5098.51.5
300.00 (ULOQ) 302.10100.71.2

Note: Acceptance criteria for linearity require back-calculated concentrations to be within ±15% of nominal (±20% for LLOQ).

Troubleshooting Common Linearity Failures
  • Saturation at ULOQ: If the curve flattens at 300 ng/mL, the detector is saturating. Switch to a less sensitive transition (isotope C13) or dilute samples.

  • Adsorption Losses: If the LLOQ (0.3 ng/mL) disappears or shows low recovery, ensure polypropylene labware is used. DQMP sticks to glass silanols.

  • Carryover: DQMP is "sticky." Inject a blank after the highest standard (ULOQ). If the blank signal is >20% of the LLOQ, improve needle wash steps (use acidified methanol).

References
  • Fuke, C., et al. (2002). Simultaneous determination of paraquat, diquat and two metabolites of diquat in biological materials by high-performance liquid chromatography. Legal Medicine. Link

  • Zhou, J., et al. (2022). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry and its application to the toxicokinetic study. Forensic Toxicology. Link

  • Suzuki, Y., et al. (2018). The internal standard diquat-d4 causes errors in diquat analysis by LC–MS/MS. Forensic Toxicology. Link

  • US EPA. (1995). Method 549.2: Determination of Diquat and Paraquat in Drinking Water by Liquid-Solid Extraction and HPLC with Ultraviolet Detection. Link

  • World Health Organization (WHO). (2003). Diquat in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. Link

Sources

QC protocols for diquat monopyridone bromide testing

Author: BenchChem Technical Support Team. Date: February 2026

HILIC-MS/MS vs. Ion-Pairing HPLC: A Comparative Technical Guide

Executive Summary: The "Polarity Trap" in Diquat Analysis

Diquat monopyridone (DQ-MP) is the primary photolytic and oxidative degradation product of the herbicide Diquat. In drug development and toxicology, it serves as a critical marker for stability and exposure. However, its analysis presents a notorious "polarity trap": as a permanent quaternary ammonium cation, it elutes in the void volume of standard C18 columns.

Historically, laboratories relied on Ion-Pairing Reversed-Phase Chromatography (IP-RP) to induce retention. While effective for UV detection, IP-RP is detrimental to Mass Spectrometry (MS) due to severe signal suppression and system contamination.

This guide establishes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) as the modern gold standard. We provide a direct comparison of these methodologies and a validated protocol for the qualification of Diquat Monopyridone Bromide reference standards.

Part 1: The Analyte and Degradation Pathway

To design a robust QC protocol, one must understand the genesis of the impurity. Diquat degrades via the opening or oxidation of one pyridine ring, forming the monopyridone structure. The "Bromide" designation in your reference material refers to the counter-ion salt form (CAS: 54016-01-2) used to ensure stability in the solid state.

Figure 1: Diquat Degradation Pathway[1]

DiquatDegradation Diquat Diquat (m/z 183.1) UV UV / Oxidation (Environmental Stress) Diquat->UV Monopyridone Diquat Monopyridone (m/z 199.1) *Primary Analyte* UV->Monopyridone +16 Da (Oxidation) Dipyridone Diquat Dipyridone (m/z 215.0) Monopyridone->Dipyridone Further Oxidation

Caption: The oxidative pathway transforming Diquat into Monopyridone (DQ-MP) and subsequently Dipyridone. QC protocols must resolve DQ-MP from both the parent and the secondary degradant.

Part 2: Method Comparison

The choice of method dictates the sensitivity and the lifespan of your LC-MS system.

Comparative Analysis: IP-RP vs. HILIC-MS/MS
FeatureMethod A: Ion-Pairing (IP-RP) Method B: HILIC-MS/MS (Recommended)
Mechanism Uses reagents (e.g., Heptafluorobutyric acid, HFBA) to neutralize charge and retain on C18.Uses a water layer on a polar stationary phase to partition charged analytes.
Detection Limit (LOD) High ng/mL (UV limited).Low pg/mL (< 0.5 ng/mL achievable).[1][2][3][4]
MS Compatibility Poor. Ion-pairing agents cause severe signal suppression and are difficult to flush from the MS source.Excellent. Uses volatile buffers (Ammonium Formate) that enhance ionization.
Column Life Short. Aggressive acidic mobile phases degrade column bonded phases.Long. Operates at milder pH and high organic content.
Application Routine high-concentration assay of raw materials.[4]Trace impurity analysis, toxicology, and environmental monitoring.[4][5][6]

Expert Insight: Do not use IP-RP if you intend to use the same LC system for other MS applications. Ion-pairing reagents are "sticky" and can suppress ionization in subsequent unrelated runs for weeks.

Part 3: The Gold Standard Protocol (HILIC-MS/MS)

This protocol is designed for the qualification of Diquat Monopyridone Bromide reference standards or the detection of the impurity in complex matrices.

Reagents & Standards
  • Reference Standard: Diquat Monopyridone Bromide (TraceCERT® or equivalent).

  • Internal Standard (IS): Diquat-d4 (Deuterated) is preferred; however, due to potential H/D exchange issues, Paraquat-d8 is often used as a surrogate if Diquat-d4 is unavailable.

  • Solvents: LC-MS grade Acetonitrile (ACN) and Water.

  • Buffer: Ammonium Formate (100 mM stock) and Formic Acid.

Chromatographic Conditions
  • Column: Zwitterionic HILIC (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z or Waters BEH Amide), 2.1 x 100 mm, 1.7 µm or 2.7 µm.

  • Mobile Phase A: 20 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2–5 µL.

Gradient Profile:

  • 0.0 min: 90% B (High organic to retain polar analyte)

  • 3.0 min: 50% B

  • 5.0 min: 50% B

  • 5.1 min: 90% B[7]

  • 8.0 min: 90% B (Re-equilibration is critical in HILIC)

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (ESI+) mode.

AnalytePrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)Cone Voltage (V)Collision Energy (eV)
Diquat 183.1157.1130.13525
Diquat Monopyridone 199.1 155.1 78.3 35 28
Diquat Dipyridone 215.0171.3153.33530

Note: The transition 199.1 -> 155.1 corresponds to the loss of the amide functionality (-CONH) from the oxidized ring.

Part 4: QC Workflow & System Suitability

To ensure the "Trustworthiness" of your data, every run must include a System Suitability Test (SST).

Figure 2: QC Decision Workflow

QCWorkflow Start Start QC Run SST Inject SST Standard (Mix of Diquat + Monopyridone) Start->SST Check1 Check Resolution (Rs) Rs > 2.0? SST->Check1 Check2 Check Tailing Factor (Tf) 0.8 < Tf < 1.5? Check1->Check2 Yes Fail FAIL: Re-equilibrate Column or Adjust Buffer pH Check1->Fail No Check2->Fail No Pass PASS: Inject Samples Check2->Pass Yes Fail->SST Retry Data Data Analysis Calculate % Impurity or Purity Pass->Data

Caption: Logical flow for System Suitability Testing. HILIC columns require strict equilibration to pass Tailing Factor checks.

Validation Criteria (ICH Q2)
  • Linearity:

    
     over the range of 1.0 ng/mL to 500 ng/mL.
    
  • Accuracy: Spike recovery between 80–120% (wider range acceptable for trace residues).

  • Precision: %RSD < 15% for QC samples.

  • Carryover: Inject a blank after the highest standard. Area of analyte in blank must be < 20% of the LLOQ.

Troubleshooting the "HILIC Drift"

If retention times drift:

  • Check Buffer pH: Ammonium formate is volatile; pH can shift over days. Prepare fresh daily.

  • Equilibration: HILIC requires 20 column volumes of equilibration compared to 5-10 for Reversed Phase. Ensure your method ends with a long hold at initial conditions.

References

  • Fuke, C., et al. (2002). Simultaneous determination of diquat and its two primary metabolites in rat plasma by ultraperformance liquid chromatography–tandem mass spectrometry.[8] Journal of Chromatography B. (Validated MRM transitions and metabolic pathway).

  • Oulkar, D., et al. (2019). High throughput residue analysis of paraquat and diquat involving hydrophilic interaction liquid chromatographic separation and mass spectrometric determination. Food Additives & Contaminants: Part A. (HILIC separation parameters).

  • Thermo Fisher Scientific. (2013). Analysis of Diquat and Paraquat Using UHPLC Orbitrap MS. Application Note. (Comparison of pH effects and product ions).

  • Sigma-Aldrich. Diquat metabolite Monopyridone certified reference material (TraceCERT®). Product Specification. (Reference standard specifications).

  • SCIEX. Fast and Sensitive Analysis of Paraquat and Diquat in Drinking Water. Application Note. (MRM optimization and LOQ data).

Sources

Safety Operating Guide

Personal protective equipment for handling Diquat Monopyridone Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Silent Hazard" Protocol

Diquat Monopyridone Bromide (CAS: 54016-01-2) is a primary metabolite and photodegradation product of the herbicide Diquat. While acute toxicity studies suggest it is less lethal (LD50 >4000 mg/kg in rats) than its parent compound Diquat Dibromide, it remains a bipyridylium derivative .

The Scientific Reality: In a research setting, we do not rely on "lower toxicity" assumptions. Bipyridylium compounds are notorious for redox cycling —a mechanism where the molecule accepts an electron to form a radical and transfers it to oxygen, generating superoxide anions (


).[1] This process depletes cellular NADPH and causes oxidative stress, particularly in mucosal tissues (eyes, lungs).

Core Directive: Treat Diquat Monopyridone Bromide with the same rigor as high-potency cytotoxic standards. The primary risk in the laboratory is inhalation of particulates during weighing and ocular exposure during solubilization.

Mechanism of Action & Hazard Logic[2][3]

To understand the safety requirements, you must understand the cellular interaction.

  • The Hazard: Oxidative Stress & Mucosal Irritation.

  • The Route: Inhalation (Dust) > Ocular (Splash/Dust) > Dermal.

  • The Target: Alveolar Type I/II cells and corneal epithelium.

Visualization: The Safety Logic Loop

The following diagram illustrates the relationship between the chemical mechanism and the required engineering controls.

SafetyLogic Compound Diquat Monopyridone (Solid Salt) Dust Airborne Particulates Compound->Dust Weighing Barrier2 Barrier 2: Nitrile + Goggles Compound->Barrier2 Contact Mechanism Redox Cycling (ROS Generation) Dust->Mechanism Inhalation Barrier1 Barrier 1: Balance Enclosure/HEPA Dust->Barrier1 Intercepted by Target Mucosal Tissue (Lungs/Eyes) Mechanism->Target Oxidative Damage Barrier1->Target Prevention Barrier2->Target Protection

Figure 1: Hazard interception logic. Engineering controls (Blue) prevent the progression of the toxicity mechanism (Red).

Personal Protective Equipment (PPE) Matrix

This matrix is designed for the handling of pure analytical standards (>95% purity), which pose the highest risk of dust generation.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N100 / P3 Respirator (if outside hood) or Fume Hood Bipyridylium salts are fine, electrostatic powders. Standard surgical masks offer zero protection against sub-micron chemical particulates.
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Safety glasses are insufficient. Diquat derivatives are severe eye irritants; dust entry can cause long-term corneal opacity.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min)Outer Layer: 5 mil nitrile (changed immediately upon splash). Inner Layer: 4 mil nitrile (biological barrier). Latex is not recommended due to variable permeation rates.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats absorb liquids and trap dust. Non-woven polypropylene (Tyvek) repels dust and prevents "carry-home" contamination.

Operational Protocol: Weighing & Solubilization

Objective: Prepare a stock solution (e.g., 10 mM) without generating airborne dust or contaminating the workspace.

Step 1: Preparation (The "Clean Zone")
  • Static Control: Bromide salts are often hygroscopic and prone to static. Place an anti-static gun or ionizing bar inside the balance enclosure.

  • Solvent Selection: Diquat Monopyridone is soluble in water and methanol. Pre-measure the solvent volume before opening the vial.

  • Waste Setup: Place a solid waste container (for contaminated wipes) inside the hood to prevent moving hands in/out.

Step 2: The Weighing Procedure
  • Do not use a spatula directly into the stock bottle.

  • Technique:

    • Tare a weighing boat or volumetric flask inside the balance enclosure.

    • Gently tap the source vial. Never pour.

    • Transfer the solid.

    • Immediate Seal: Close the source vial immediately. If any grains fall on the balance, wipe with a damp tissue (water) immediately—do not brush dry dust.

Step 3: Solubilization (The "Quench")
  • Add the solvent slowly down the side of the vessel to minimize aerosolization.

  • Cap tightly and vortex.

  • Inspection: Visually inspect the solution. Diquat derivatives often form yellow/brown solutions. Ensure no undissolved crystals remain.

Visualization: Workflow & Waste Stream

Workflow Start Start: Solid Standard Weigh Weighing (HEPA Enclosure) Start->Weigh Solvent Add Solvent (Water/MeOH) Weigh->Solvent WasteSolid Solid Waste: Contaminated Wipes/Gloves Weigh->WasteSolid Spills/Wipes Vortex Vortex/Dissolve Solvent->Vortex Stock Stock Solution Stored (4°C, Amber Vial) Vortex->Stock WasteLiquid Liquid Waste: Halogenated Organic Stock->WasteLiquid Expired Stock

Figure 2: Operational workflow emphasizing waste segregation points.

Disposal & Deactivation

Environmental Warning: Diquat derivatives are highly toxic to aquatic life.[2][3] Under no circumstances should this compound enter sink drains.

  • Liquid Waste: Collect in a container labeled "Halogenated Organic Solvents + Toxic." The presence of the Bromide ion requires halogenated waste streams in most jurisdictions.

  • Solid Waste: Weighing boats, pipette tips, and gloves must be incinerated. Label as "Pesticide/Toxin Contaminated Debris."

  • Spill Cleanup:

    • Solid Spill: Do not sweep. Cover with wet paper towels (to suppress dust), then wipe up.

    • Deactivation: While specific chemical neutralization is complex, adsorption is effective. Use bentonite clay or activated charcoal to absorb spills, then dispose of the absorbent as hazardous waste.

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[4][5] Time is critical to prevent corneal scarring.

  • Skin Contact: Wash with soap and water.[6][4][7][8] Do not use ethanol (it may increase dermal absorption).

  • Inhalation: Move to fresh air immediately. If breathing is difficult, medical attention is required to monitor for delayed pulmonary edema.

References

  • World Health Organization (WHO). (2014). Diquat (addendum) - JMPR 2013. Retrieved from [Link]

  • U.S. National Institutes of Health (NIH). (2024). Diquat Toxicity: Mechanisms and Management. Retrieved from [Link]

  • Syngenta Crop Protection. (2011). Material Safety Data Sheet: Diquat Dibromide. Retrieved from [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.